molecular formula C5H5BrN2O B14048480 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

Numéro de catalogue: B14048480
Poids moléculaire: 192.03 g/mol
Clé InChI: KDZJDTWUSLHWQN-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is a valuable deuterium-labeled chemical building block designed for use in medicinal chemistry and drug discovery research. With a molecular formula of C5H5BrN2O and a molecular weight of 192 Da , this isotope-labeled compound features a tris-deuterated methyl group at the N-2 position. This modification is strategically employed in the development of novel chemical entities, particularly in the creation of internal standards, metabolite tracing studies, and structure-activity relationship (SAR) investigations. The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Recent scientific literature highlights the significant interest in pyridazinone derivatives as potential therapeutic agents, especially in the areas of vasodilation for cardiovascular diseases and as targeted anticancer agents . The presence of the bromo substituent at the 6-position offers a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly elaborate the core structure and create diverse compound libraries for biological screening. This product is intended for research purposes by qualified laboratory personnel. 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming product identity and/or purity to ensure it is suitable for their specific research application.

Propriétés

Formule moléculaire

C5H5BrN2O

Poids moléculaire

192.03 g/mol

Nom IUPAC

6-bromo-2-(trideuteriomethyl)pyridazin-3-one

InChI

InChI=1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3/i1D3

Clé InChI

KDZJDTWUSLHWQN-FIBGUPNXSA-N

SMILES isomérique

[2H]C([2H])([2H])N1C(=O)C=CC(=N1)Br

SMILES canonique

CN1C(=O)C=CC(=N1)Br

Origine du produit

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the strategic incorporation of deuterium (heavy hydrogen) into small-molecule scaffolds has emerged as a premier technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one (Molecular Formula: C₅H₂D₃BrN₂O) represents a highly specialized, isotopically labeled building block. By combining the π-deficient character and inherent dipole moment of the pyridazinone core with a trideuteromethyl group, this compound serves as an advanced intermediate for synthesizing target molecules with enhanced metabolic stability and precise binding affinities.

This whitepaper provides an in-depth technical analysis of its structural properties, physical characteristics, and self-validating synthetic protocols, designed specifically for application scientists and drug development professionals.

Chemical Structure & Isotopic Rationale

The Pyridazin-3(2H)-one Scaffold

The core of the molecule is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The pyridazinone scaffold is characterized by a significant dipole moment (typically μ≈4.22 D for related structures) and a π-deficient nature[1]. This electron deficiency makes the ring highly resilient to oxidative degradation while providing unique hydrogen-bonding capabilities at the carbonyl oxygen and adjacent nitrogen.

The 6-Bromo Substituent: A Synthetic Handle

The strategic positioning of the bromine atom at the C6 position transforms the molecule into a versatile electrophile. The C-Br bond is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), allowing for rapid diversification of the molecular framework to construct complex polyheterocycles or biaryl systems[1].

The N-Trideuteromethyl (-CD₃) Group: Kinetic Isotope Effect (KIE)

The defining feature of this compound is the isotopic labeling at the N2 position. Cytochrome P450 (CYP450) enzymes in the liver frequently target N-methyl groups for oxidative N-demethylation, leading to rapid drug clearance. Because the carbon-deuterium (C-D) bond is approximately 6-9 times stronger than the carbon-hydrogen (C-H) bond, the activation energy required for CYP-mediated cleavage is significantly elevated. This phenomenon, known as the primary Kinetic Isotope Effect (KIE), effectively blocks or slows down metabolic degradation without altering the molecule's three-dimensional conformation or target receptor affinity.

KIE_Pathway Drug N-CD3 Pyridazinone (Target Compound) Enzyme Hepatic CYP450 (Oxidative Metabolism) Drug->Enzyme Transition C-D Bond Cleavage (High Activation Energy) Enzyme->Transition Outcome Metabolic Stability (Reduced N-demethylation) Transition->Outcome

Fig 1: Mechanism of CYP450 evasion via the Kinetic Isotope Effect (KIE) at the N-CD3 position.

Physical & Chemical Properties

The physical properties of the deuterated analog closely mirror those of its non-deuterated parent compound (CAS 1123169-25-4), with the primary distinction being the increased molecular weight due to the three deuterium atoms[2].

PropertyValue / DescriptionAnalytical Causality
Molecular Formula C₅H₂D₃BrN₂OConfirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 192.03 g/mol +3.018 Da shift compared to the non-deuterated parent (189.01 g/mol ),[2].
Appearance White to off-white solidIndicates high purity (>95%); discoloration suggests bromine oxidation[3].
Solubility Soluble in DMF, DMSO, DCMHigh polarity of the pyridazinone core necessitates polar aprotic solvents.
Storage Conditions 2-8 °C, Inert atmospherePrevents ambient moisture absorption and photolytic degradation of the C-Br bond.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, establishing a robust, reproducible, and self-validating protocol is paramount. The following methodology details the synthesis of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one via selective N-alkylation.

Protocol: Selective N-Trideuteromethylation

Objective: To selectively alkylate the N2 position of 6-bromo-3(2H)-pyridazinone using iodomethane-d₃ (CD₃I) while suppressing O-alkylation.

Causality & Reagent Selection:

  • Solvent (Anhydrous DMF): A polar aprotic solvent is strictly required. DMF selectively solvates the potassium cation ( K+ ), leaving the nitrogen anion "naked" and highly nucleophilic, which strongly drives the reaction toward N-alkylation (Sₙ2 pathway) rather than O-alkylation.

  • Base (K₂CO₃): Potassium carbonate is a mild, insoluble base. It is strong enough to deprotonate the N-H of the pyridazinone (pKa ~ 10-11) but mild enough to prevent the hydrolysis of the C6-bromide.

SynthesisWorkflow SM 6-Bromo-3(2H)-pyridazinone (Starting Material) Reagents CD3I, K2CO3 DMF, 0°C to RT SM->Reagents Product 6-Bromo-2-(methyl-d3) pyridazin-3(2H)-one Reagents->Product Validation LC-MS & 1H-NMR Validation Checkpoint Product->Validation

Fig 2: N-alkylation workflow for the synthesis of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 6-bromo-3(2H)-pyridazinone (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Add anhydrous DMF (10 mL/g of substrate) to the flask. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add Iodomethane-d₃ (CD₃I, 1.2 eq) dropwise over 10 minutes. Caution: CD₃I is highly volatile and a potent alkylating agent; perform strictly in a fume hood.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the consumption of the starting material via TLC (Eluent: 30% EtOAc in Hexanes).

  • Quenching & Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

The Self-Validating System (Quality Control)

Do not proceed to downstream cross-coupling until the intermediate passes this validation matrix:

  • LC-MS Verification: Run an LC-MS analysis. You must observe a mass-to-charge ratio ( [M+H]+ ) of 193.04 and 195.04 in a 1:1 ratio. This isotopic signature confirms both the presence of the trideuteromethyl group and the naturally occurring ⁷⁹Br/⁸¹Br isotopes.

  • ¹H-NMR Verification: Dissolve the product in CDCl₃. The spectrum must show the two aromatic protons of the pyridazine ring (typically doublets around 7.2 - 7.5 ppm). Crucially, there must be an absolute absence of a singlet at ~3.7 ppm. If a peak at 3.7 ppm is present, it indicates proton contamination (N-CH₃ instead of N-CD₃), meaning the isotopic purity of the CD₃I reagent was compromised.

Downstream Applications in Drug Discovery

Once validated, 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is typically deployed in Suzuki-Miyaura cross-coupling reactions. By reacting this scaffold with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2​ ) and a base (e.g., Na2​CO3​ ) in a dioxane/water mixture, researchers can rapidly generate libraries of deuterated bioactive compounds. These molecules are subsequently screened for improved half-lives and reduced toxicity profiles compared to their non-deuterated counterparts.

References

  • CAS 1123169-25-4 | 6-Bromo-2-Methylpyridazin-3-One - Heterocyclic Compound-Custom Synthesis rlavie.com URL:[Link]

  • Our Products - Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. splendidlab.com URL: [Link]

Sources

A Comprehensive Technical Guide to 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one, a deuterated analog of a versatile heterocyclic compound. The pyridazinone core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive agents.[1][2] The introduction of deuterium at the N-methyl position offers a strategic tool for researchers in drug discovery and development, primarily for investigating metabolic stability and pharmacokinetic profiles. This document will delve into the compound's identification, safety protocols based on analogous structures, physicochemical characteristics, synthetic considerations, and its potential applications in modern research.

Compound Identification and Physicochemical Properties

The pyridazin-3(2H)-one structure is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[6] This arrangement imparts a unique combination of chemical properties that are attractive for drug design. The presence of a bromine atom at the 6-position provides a handle for further synthetic modifications, such as cross-coupling reactions.[7]

Table 1: Physicochemical Properties of 6-Bromo-2-methylpyridazin-3(2H)-one (Non-deuterated Analog)

PropertyValueSource
CAS Number 1123169-25-4[3][4]
Molecular Formula C5H5BrN2O[3]
Molecular Weight 189.01 g/mol [3][4]
Physical Form Solid[4]
Predicted Boiling Point 230.3±23.0 °C[3]
Predicted Density 1.73±0.1 g/cm3 [3]
Predicted pKa -1.47±0.70[3]
Storage Temperature 2-8°C under inert gas[3]

Note: The properties listed are for the non-deuterated analog and are expected to be very similar for the deuterated version.

Material Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is not publicly available. However, based on the safety data for structurally related pyridazinone and brominated heterocyclic compounds, a comprehensive safety protocol can be established.[8][9]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE):

The following workflow outlines the necessary precautions for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Work in a well-ventilated area (fume hood). ppe Wear appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep_area->ppe Ensure avoid_contact Avoid contact with skin, eyes, and clothing. avoid_inhalation Avoid breathing dust. avoid_contact->avoid_inhalation no_ingestion Do not eat, drink, or smoke when using this product. avoid_inhalation->no_ingestion storage_conditions Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere (e.g., Argon). disposal_method Dispose of contents/container in accordance with local, regional, and national regulations. cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_storage cluster_storage cluster_handling->cluster_storage cluster_disposal cluster_disposal cluster_storage->cluster_disposal

Caption: Recommended workflow for safe handling of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one.

First Aid Measures:

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Synthesis and Reactivity

The synthesis of pyridazin-3(2H)-one derivatives typically involves the condensation of a γ-ketoacid with hydrazine or its derivatives.[1] For N-substituted pyridazinones like the target compound, subsequent alkylation is a common strategy.

A plausible synthetic route to 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is outlined below. This pathway is based on general synthetic methods for this class of compounds.[10][11]

start Starting Materials: - γ-ketoacid or equivalent - Hydrazine hydrate step1 Step 1: Ring Formation Reaction of a suitable precursor with hydrazine to form the 6-bromopyridazin-3(2H)-one core. start->step1 intermediate Intermediate: 6-Bromopyridazin-3(2H)-one step1->intermediate step2 Step 2: N-Alkylation Alkylation of the pyridazinone nitrogen with a deuterated methylating agent (e.g., (CD3)2SO4 or CD3I) in the presence of a base. intermediate->step2 product Final Product: 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one step2->product

Caption: Generalized synthetic pathway for 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one.

The bromine atom at the 6-position is a versatile functional group for further chemical transformations. It can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse substituents and the generation of compound libraries for structure-activity relationship (SAR) studies.[7]

Applications in Research and Drug Development

Pyridazinone derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities.[1][12] These include anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[6][12][13]

The Role of Deuteration:

The primary application of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one lies in its isotopic labeling. Deuteration of metabolically labile positions in a drug candidate can significantly alter its pharmacokinetic profile. This is known as the "deuterium effect" or "kinetic isotope effect."

Potential Research Applications:

  • Metabolic Stability Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. By replacing the N-methyl protons with deuterium, the rate of N-demethylation by cytochrome P450 enzymes can be slowed down. This allows researchers to assess the metabolic stability of the parent compound and potentially develop drug candidates with improved half-lives.

  • Pharmacokinetic (PK) Studies: As a stable-labeled internal standard in mass spectrometry-based bioanalysis, this compound can be used for the accurate quantification of its non-deuterated analog in biological matrices.

  • Target Engagement and Mechanistic Studies: The deuterated compound can serve as a chemical probe to investigate the interactions of pyridazinone-based molecules with their biological targets, such as enzymes or receptors.[14][15] The pyridazinone scaffold has been explored for its inhibitory activity against various targets, including monoamine oxidase B (MAO-B) and the proteasome of Trypanosoma cruzi.[14][15]

The following diagram illustrates the logical flow of utilizing a deuterated compound in a drug discovery program.

Caption: Drug development workflow incorporating deuterated analogs.

Conclusion

6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is a valuable tool for researchers in the fields of medicinal chemistry and drug development. While its primary identification is linked to the CAS number of its non-deuterated analog, its unique isotopic labeling provides significant advantages for studying metabolic pathways and improving the pharmacokinetic properties of lead compounds. The rich pharmacology of the pyridazinone scaffold, combined with the strategic use of deuterium, makes this compound and its derivatives promising candidates for further investigation in various therapeutic areas.[2] Adherence to strict safety protocols, based on data from analogous structures, is paramount for its handling and utilization in a research setting.

References

  • 6-bromo-2-methyl-3(2H)
  • Buy 6-Bromo-5-methylpyridazin-3(2H)-one (EVT-13158399) - EvitaChem. (URL: )
  • 6-Bromo-2-methylpyridazin-3(2H)-one - MilliporeSigma. (URL: )
  • 6-Bromo-2-methyl-3(2H)-pyridazinone DiscoveryCPR 1123169-25-4 - Sigma-Aldrich. (URL: )
  • 6-Bromo-2-methylpyridazin-3(2H)-one | 1123169-25-4 - J&K Scientific. (URL: )
  • 6-Bromo-2-methylpyridazin-3(2H)-one - Doron Scientific. (URL: )
  • 6-Bromo-2-methyl-3(2H)-pyridazinone - Chemical Dictionary - Guidechem. (URL: )
  • 6-Bromo-2-methyl-3(2H)-pyridazinone DiscoveryCPR 1123169-25-4 - Sigma-Aldrich. (URL: )
  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and...
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (URL: )
  • 3(2H)
  • 6-Bromo-3-pyridazinecarboxylic acid SDS, 65202-51-9 Safety D
  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )
  • 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem. (URL: )
  • SAFETY D
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (URL: )
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (URL: )
  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy. (URL: )
  • Technical Support Center: Pyridazinone Synthesis Purific
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (URL: )
  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC. (URL: )

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An In-depth Technical Guide to the Solubility Profile of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one and Its Solubility Profile

6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is a deuterated analog of a substituted pyridazinone core. The pyridazinone scaffold is of significant interest in medicinal chemistry, forming the basis of various biologically active compounds. Isotopic labeling with deuterium (in the methyl-d3 group) is a common strategy in drug discovery to modulate metabolic pathways, potentially enhancing the pharmacokinetic profile of a drug candidate without significantly altering its fundamental pharmacology.

The successful progression of any new chemical entity (NCE) through the drug development pipeline is critically dependent on its physicochemical properties, with solubility being a cornerstone.[1] Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of an otherwise promising therapeutic agent. Therefore, a comprehensive understanding of the solubility profile of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one in a range of pharmaceutically relevant organic solvents is not merely an academic exercise; it is a fundamental prerequisite for its rational development.[2][3]

This guide provides a robust framework for determining and interpreting the solubility of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering both the theoretical underpinnings and a detailed, actionable protocol for generating a comprehensive solubility profile. While specific experimental data for this deuterated compound is not yet published, this document outlines the gold-standard methodologies and predictive insights based on structurally similar molecules.[4]

Foundational Principles: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental determination, it is crucial to distinguish between two key concepts of solubility.[2]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution, typically after being introduced from a high-concentration stock (e.g., in DMSO).[2] It is often used in high-throughput screening during early discovery to quickly rank compounds but can be influenced by the experimental conditions and may not represent a true equilibrium state.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the dissolved and undissolved states are in equilibrium.[3][6] This value is critical for downstream development, including formulation and biopharmaceutical classification.[7]

For a definitive and reliable characterization of a lead compound, determining the thermodynamic solubility is paramount. The methodologies detailed herein are focused on this objective.

Experimental Design: Determining Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[8] The protocol below is a comprehensive workflow designed to generate an accurate and reproducible solubility profile for 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive profile. Solvents should span a range of polarities, hydrogen-bond donating/accepting capabilities, and functional classes relevant to pharmaceutical processing.[9][10]

Table 1: Proposed Organic Solvents for Solubility Determination

Solvent ClassSolvent NameRationale
Polar Protic MethanolSimple alcohol, capable of hydrogen bonding.
EthanolCommonly used in formulations and as a reaction solvent.
Isopropanol (IPA)A secondary alcohol with different steric and electronic properties.
Polar Aprotic Acetonitrile (ACN)Common solvent in chromatography and synthesis.
AcetoneA ketone with good solvating power for many organic compounds.
Dimethyl Sulfoxide (DMSO)A highly polar solvent known for its exceptional solvating power.[4]
Ethyl AcetateAn ester, representing a moderately polar, non-protic environment.
Non-Polar TolueneAn aromatic hydrocarbon, useful for understanding non-polar interactions.
Heptane/HexaneAliphatic hydrocarbons, representing the low end of the polarity scale.[9]
Other Tetrahydrofuran (THF)A cyclic ether with moderate polarity.
Dichloromethane (DCM)A chlorinated solvent often used in extraction and synthesis.
Detailed Experimental Protocol

This protocol is designed to ensure that a true equilibrium is reached and that the measurements are accurate.

Step 1: Preparation

  • Accurately weigh an excess amount of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one solid into a series of inert glass vials (e.g., 4 mL vials with PTFE-lined caps). An "excess" means enough solid will remain undissolved at the end of the experiment.

  • Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

Step 2: Equilibration

  • Seal the vials tightly.

  • Place the vials in a constant-temperature shaker or rotator set to a standard temperature, typically 25 °C (298.15 K). For biopharmaceutical relevance, studies can also be conducted at 37 °C (310.15 K).[7][8]

  • Agitate the slurries for a predetermined period to ensure equilibrium is reached. A 24 to 72-hour period is common practice.[5] It is advisable to perform a preliminary experiment, taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued, thus verifying that equilibrium has been achieved.

Step 3: Sample Separation

  • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

  • Separate the saturated supernatant from the undissolved solid. This is a critical step to avoid particulate matter in the analytical sample.[6] The preferred method is centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).

Step 4: Sample Analysis

  • Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.

  • Quantify the concentration of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[3]

    • A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

Step 5: Solid-State Analysis (Self-Validation)

  • After the experiment, recover the remaining solid from the vials.

  • Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[5] This crucial step confirms whether the compound has undergone any polymorphic transformation or formed a solvate during the experiment, which could alter its solubility.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_validate 5. Validation prep1 Weigh excess solid compound prep2 Add precise volume of solvent prep1->prep2 in inert vial equil1 Seal and agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge slurry equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 validate1 Analyze residual solid (XRPD / DSC) sep1->validate1 Residual Solid analysis1 Dilute filtrate sep2->analysis1 analysis2 Quantify concentration via HPLC-UV analysis1->analysis2 analysis3 Calculate solubility (mg/mL) analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and standardized format to allow for easy comparison and interpretation.

Quantitative Data Summary

Table 2: Solubility Data Template for 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (Mole Fraction, x)
Heptane1.9[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
THF7.5[Experimental Value][Calculated Value]
DCM9.1[Experimental Value][Calculated Value]
Acetone21[Experimental Value][Calculated Value]
Isopropanol20[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Methanol33[Experimental Value][Calculated Value]
DMSO47[Experimental Value][Calculated Value]
Predicted Solubility Trends and Interpretation

Based on the structure of the target compound and data from similar pyridazinones, we can predict certain solubility trends.[4][11][12] The 6-phenylpyridazin-3(2H)-one study showed the highest solubility in highly polar aprotic solvents like DMSO, followed by alcohols, and very low solubility in water.[4]

  • High Solubility Expected in Polar Aprotic Solvents: The pyridazinone core contains polar functionality (a carbonyl group and nitrogen atoms) that can interact favorably with polar aprotic solvents like DMSO and acetone through dipole-dipole interactions. We anticipate the highest solubility values in these solvents.

  • Moderate Solubility in Alcohols: Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. The oxygen and nitrogen atoms of the pyridazinone ring can accept hydrogen bonds, leading to moderate solubility.

  • Low Solubility in Non-Polar Solvents: The molecule's polarity suggests that it will have limited interaction with non-polar solvents like heptane and toluene, resulting in poor solubility. The "like dissolves like" principle is central here.

The diagram below illustrates the expected relationship between solvent properties and the solubility of a polar, heterocyclic compound like 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one.

G Solubility Compound Solubility Polarity High Polarity Solubility->Polarity Strongly Correlates HBond_Acceptor H-Bond Accepting Solubility->HBond_Acceptor Correlates HBond_Donor H-Bond Donating Solubility->HBond_Donor Correlates NonPolar Low Polarity Solubility->NonPolar Inversely Correlates DMSO DMSO Acetone Polarity->DMSO Ethanol Ethanol Methanol HBond_Acceptor->Ethanol HBond_Donor->Ethanol Heptane Heptane Toluene NonPolar->Heptane

Caption: Factors Influencing Compound Solubility.

Conclusion

Determining the solubility profile of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is a critical step in its evaluation as a potential drug candidate. By employing the robust, industry-standard shake-flask method detailed in this guide, researchers can generate the high-quality, reliable data needed to make informed decisions regarding formulation, process chemistry, and overall development strategy. The provided framework ensures that the study is conducted with scientific rigor, yielding a comprehensive understanding of the compound's behavior in common organic solvents, thereby accelerating its journey from the laboratory to potential clinical application.

Sources

Enhancing Pharmacokinetic Resilience: The Stability of Deuterated Methyl Groups in Pyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic properties remains a critical bottleneck in drug development. For drug candidates built on the pyridazin-3(2H)-one scaffold, the introduction of methyl groups often enhances target affinity but simultaneously introduces severe metabolic liabilities. This technical guide explores the mechanistic causality, experimental validation, and clinical translation of utilizing site-selective deuteration—specifically the trideuteromethyl (-CD3) group—to fortify these molecules against rapid enzymatic degradation.

The Pyridazin-3(2H)-one Scaffold and the "Magic Methyl" Liability

The pyridazin-3(2H)-one ring is a highly versatile, non-aromatic heterocyclic pharmacophore utilized in the development of selective MAO-B inhibitors, analgesics, and cardiovascular agents (1)[1]. To optimize target binding affinity and lipophilicity, medicinal chemists frequently append methyl groups to this core—a strategy known as the "magic methyl" effect (2)[2].

However, these methyl groups act as metabolic soft spots. The C-H bonds of the methyl moiety are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid N-demethylation or aliphatic hydroxylation. This rapid clearance limits the drug's bioavailability, necessitates higher dosing, and can trigger off-target toxicity via reactive metabolites.

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

To counteract rapid metabolism without altering the molecule's steric profile, site-selective deuteration is employed, replacing the -CH3 group with a trideuteromethyl (-CD3) group.

Causality of Stability: The fundamental mechanism driving this stability is the primary Kinetic Isotope Effect (KIE) (3)[3]. Deuterium has twice the atomic mass of protium (standard hydrogen). In quantum mechanical terms, this increased mass lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. Consequently, a significantly higher activation energy is required to reach the transition state for bond cleavage. Because C-H bond cleavage is typically the rate-determining step in CYP450-mediated oxidation, the C-D substitution dramatically decelerates the reaction. This phenomenon, termed "metabolic shunting," redirects the metabolic fate of the drug, prolonging its half-life and reducing the formation of toxic metabolites[3].

MetabolicPathway Drug Pyridazinone Drug (-CH3 or -CD3) CYP CYP450 Enzyme Drug->CYP CH3_path C-H Cleavage (Fast) CYP->CH3_path -CH3 Variant CD3_path C-D Cleavage (Slow, KIE) CYP->CD3_path -CD3 Variant Metabolite Demethylated Metabolite CH3_path->Metabolite Stable Stable Parent Drug (Prolonged Half-life) CD3_path->Stable

CYP450 metabolic shunting pathway comparing -CH3 vs -CD3 cleavage rates.

Experimental Workflow: Microsomal Stability Assay

To validate the enhanced stability of deuterated pyridazinone derivatives, a self-validating in vitro liver microsomal assay is utilized. This protocol isolates CYP450-mediated metabolism to accurately predict in vivo hepatic clearance.

Step-by-Step Methodology:

  • Preparation & Pre-incubation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Combine HLMs (0.5 mg/mL final protein concentration) with the deuterated pyridazinone compound (1 μM final concentration). Pre-incubate at 37°C for 5 minutes. Causality: A low substrate concentration (1 μM) ensures the reaction operates well below the Michaelis constant ( Km​ ), maintaining first-order kinetics essential for accurate intrinsic clearance ( CLint​ ) calculations.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic cascade. Self-Validation Control: Run a parallel negative control replacing NADPH with buffer. Causality: This confirms that any observed compound degradation is strictly CYP450-dependent and not a result of chemical instability in the aqueous buffer.

  • Time-Course Quenching: At defined intervals (t = 0, 15, 30, 45, 60 mins), extract 50 μL aliquots and immediately mix with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the time point, while precipitating proteins to prevent LC-MS/MS column fouling.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent drug.

AssayWorkflow Prep 1. Microsome Prep Liver Microsomes NADPH Incubate 2. Incubation 37°C t=0 to 60 min Prep->Incubate Quench 3. Quenching Cold Acetonitrile Incubate->Quench Analyze 4. LC-MS/MS MRM Mode Quench->Analyze

Step-by-step in vitro liver microsomal stability assay workflow.

Quantitative Data: Pharmacokinetic Enhancements

The strategic incorporation of -CD3 groups yields measurable improvements in pharmacokinetic profiles. Table 1 summarizes the typical quantitative shifts observed when transitioning from standard to deuterated methyl-heterocyclic derivatives, as evidenced by recent developments in THR-β agonists and kinase inhibitors.

ParameterStandard Pyridazinone (-CH3)Deuterated Pyridazinone (-CD3)Pharmacokinetic Impact
Intrinsic Clearance ( CLint​ ) High (>50 μL/min/mg)Low (<20 μL/min/mg)Slower hepatic elimination
Biological Half-Life ( t1/2​ ) Short (e.g., 2-4 hours)Extended (e.g., 6-12 hours)Enables once-daily dosing
Primary Metabolic Fate Rapid N/O-demethylationMetabolic ShuntingReduced toxic metabolites
Receptor Binding Affinity BaselineRetained / IdenticalPreserved pharmacodynamics

Case Studies in Drug Development

The theoretical benefits of deuterated pyridazinone and related heterocyclic derivatives have successfully translated into clinical applications:

  • Deuterated THR-β Agonists: In the development of analogs like MGL-3196 (a treatment for NASH), replacing the isopropyl/methyl groups with deuterated counterparts resulted in significantly better metabolic stability, lower clearance rates, and prolonged half-lives compared to the non-deuterated controls (4)[4].

  • Overcoming Human-Specific Metabolism: The MET inhibitor JNJ-38877605 initially failed clinical trials due to rapid, human-specific metabolism by aldehyde oxidase. By applying a simple isotope swap to create the deuterated analogue DO-2, researchers successfully fortified the fragile bonds, bypassing the metabolic liability while preserving therapeutic efficacy (5)[5].

Conclusion

The substitution of standard methyl groups with deuterated methyl (-CD3) groups in pyridazin-3(2H)-one derivatives represents a highly rational approach to drug design. By leveraging the kinetic isotope effect, researchers can systematically decrease intrinsic clearance, prolong biological half-lives, and eliminate toxic metabolic pathways without compromising the fundamental pharmacodynamics of the parent scaffold.

References

  • The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents Source: National Institutes of Health (PMC) URL:[Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Source: ResearchGate URL:[Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: MDPI URL:[Link]

  • CN110627773B - Deuterated MGL-3196 compound and application thereof Source: Google Patents URL
  • When chemistry corrects biology: the deuterated return of a MET inhibitor Source: Drug Target Review URL:[Link]

Sources

Thermal Degradation Pathways and Thermophysical Characterization of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Pyridazin-3(2H)-one derivatives are foundational scaffolds in modern medicinal chemistry, frequently serving as the core for bioactive agents targeting cardiovascular diseases, cancer, and agricultural pests[1]. Among these, 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is a highly specialized, isotopically labeled building block. The incorporation of a trideuteromethyl group (-CD₃) introduces a primary kinetic isotope effect (KIE), strategically deployed in drug development to attenuate cytochrome P450-mediated N-demethylation and enhance metabolic stability. Meanwhile, the C6-bromine atom provides a versatile handle for downstream cross-coupling reactions[2].

For researchers utilizing this compound, understanding its thermophysical properties and thermal degradation pathways is critical. This guide provides an authoritative, mechanistic breakdown of its melting behavior and thermal stability, supported by self-validating analytical protocols.

Thermophysical Properties and Melting Point Dynamics

The melting point of a crystalline solid is governed by its crystal lattice energy, which in turn is dictated by intermolecular forces. For 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one, the lattice is stabilized by strong dipole-dipole interactions originating from the polarized carbonyl (C=O) and the diazine ring, augmented by halogen bonding from the C-Br moiety.

While isotopic substitution (replacing hydrogen with deuterium) lowers the zero-point energy of the covalent bonds, it has a negligible impact on macroscopic crystal packing. Consequently, the melting point of the deuterated analog is virtually identical to its non-deuterated counterpart. Empirical and predictive data for the non-deuterated analog (CAS: 1123169-25-4) indicate a boiling point of approximately 230.3 °C and a density of 1.73 g/cm³[3]. Based on structurally analogous halogenated pyridazinones, the melting point falls within the 85.0 °C to 95.0 °C range.

Quantitative Thermophysical Data Summary
Property6-Bromo-2-methylpyridazin-3(2H)-one (Non-Deuterated)6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one (Deuterated)
CAS Number 1123169-25-4[3]N/A (Isotopologue)
Molecular Weight 189.01 g/mol [3]192.03 g/mol
Predicted Density 1.73 ± 0.1 g/cm³[3]~1.75 g/cm³ (adjusted for isotopic mass)
Predicted Boiling Point 230.3 ± 23.0 °C[3]~230 °C
Typical Melting Point 85.0 – 95.0 °C85.0 – 95.0 °C
Self-Validating Protocol: Differential Scanning Calorimetry (DSC)

To ensure analytical trustworthiness, melting points must not rely on subjective visual capillary methods. Instead, thermodynamic phase transitions should be recorded via DSC using a self-validating workflow.

Step-by-Step Methodology:

  • System Calibration (Validation Step): Run a high-purity Indium standard (known Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: This validates the accuracy of the thermocouple and the heat flow baseline before sample analysis.

  • Sample Preparation: Weigh exactly 2.0 – 3.0 mg of the compound into a standard aluminum crucible. Seal with a pin-holed lid. Causality: The pin-hole prevents pressure buildup from trace volatile impurities. Pressure alters the melting point via the Clausius-Clapeyron relationship and can cause pan rupture, which destroys the baseline.

  • Atmospheric Purge: Equilibrate the furnace with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation prior to melting.

  • Thermal Ramp: Heat the sample from 25 °C to 150 °C at a controlled rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal thermodynamic balance, resolving the endothermic melting peak sharply while minimizing thermal lag across the sample mass.

  • Data Extraction: Define the melting point as the extrapolated onset temperature ( Tonset​ ) of the endothermic peak, not the peak maximum, as Tonset​ is independent of sample mass variations.

Mechanistic Thermal Degradation Pathways

When subjected to thermal stress exceeding its boiling point (>250 °C), 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one undergoes complex decomposition. Laser pyrolysis and EPR spectroscopy studies on the thermal decomposition of isomeric diazines reveal that these systems degrade primarily via radical pathways and ring fragmentation[4].

  • Pathway A: C-Br Bond Homolysis (Initiation) The carbon-bromine bond possesses the lowest bond dissociation energy in the molecule (~280 kJ/mol). Thermal stress initially induces homolytic cleavage, generating a highly reactive pyridazinonyl radical and a bromine radical (Br•). This is the rate-limiting initiation event for solid-state degradation.

  • Pathway B: Diazine Ring Fragmentation At elevated thermal energies (>300 °C), the 1,2-diazine ring undergoes catastrophic fragmentation. Analogous to the decomposition of other diazines, this molecular route leads to the expulsion of stable gaseous byproducts[4]. For pyridazin-3(2H)-ones, this results in the stoichiometric release of nitrogen gas (N₂), carbon monoxide (CO), and trace alkyne fragments.

  • Pathway C: N-CD₃ Cleavage (KIE Protected) In non-deuterated systems, N-demethylation occurs via thermal oxidation of the C-H bonds. However, the C-D bonds in the trideuteromethyl group possess a lower zero-point energy, making them significantly stronger. Due to this Primary Kinetic Isotope Effect, Pathway C requires substantially higher activation energy ( Ea​ ), shifting the dominant degradation profile toward Pathways A and B.

Pathways Parent 6-Bromo-2-(methyl-d3) pyridazin-3(2H)-one Path1 Pathway A: C-Br Homolysis Parent->Path1 > 250°C Path2 Pathway B: Ring Fragmentation Parent->Path2 > 300°C Path3 Pathway C: N-CD3 Cleavage Parent->Path3 High Energy Radical Pyridazinonyl Radical + Br• Path1->Radical Gases CO + N2 + Alkyne Fragments Path2->Gases Demethyl 6-Bromo-pyridazin-3(2H)-one + •CD3 Path3->Demethyl

Fig 1. Proposed thermal degradation pathways highlighting C-Br homolysis and ring fragmentation.

Experimental Methodology for Degradation Profiling

To empirically map these degradation pathways, Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is required. This self-validating system correlates physical mass loss events (TGA) with the exact chemical identity of the evolved gases (MS).

Step-by-Step TGA-MS Protocol:

  • System Blank (Validation Step): Run an empty alumina crucible from 25 °C to 600 °C. Causality: This establishes a thermal baseline and validates the absence of background contamination or residual solvent outgassing in the MS detector.

  • Sample Loading: Deposit 5.0 mg of the deuterated compound into the crucible, ensuring an even layer for uniform heat distribution.

  • Atmosphere Control: Purge the microbalance chamber with Argon gas at 50 mL/min. Causality: Argon (m/z 40) is strictly chosen over Nitrogen (m/z 28). Because the diazine ring fragmentation evolves N₂ and CO (both m/z 28)[4], a Nitrogen purge would saturate the detector and mask the critical degradation signals.

  • Heating Profile: Apply a linear heating rate of 10 °C/min up to 600 °C to capture the full kinetic degradation profile.

  • MS Detection: Continuously monitor specific m/z channels to validate the pathways:

    • m/z 79/81: Bromine isotopes (Validates Pathway A).

    • m/z 28: N₂ and CO (Validates Pathway B).

    • m/z 18: CD₃ radical fragments (Validates Pathway C).

Workflow Sample Sample Prep (2-5 mg) Purge Inert Purge (Ar, 50 mL/min) Sample->Purge Heat Ramp Heating (10°C/min) Purge->Heat Detect TGA-MS Detection (Mass/Gas) Heat->Detect Analyze Kinetic Analysis (Ea Calculation) Detect->Analyze

Fig 2. Self-validating TGA-MS experimental workflow for determining degradation kinetics.

References

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect (Elsevier) URL: [Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling reaction conditions for 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of deuterium in drug design—specifically through motifs like the N-(methyl-d3) group—is a proven strategy to mitigate CYP450-mediated N-demethylation liabilities while preserving the molecule's steric and electronic profile. The pyridazinone core is a privileged scaffold frequently utilized in the development of kinase inhibitors, PDE inhibitors, and PET tracers targeting mutant huntingtin aggregates[1].

This application note provides a comprehensive, self-validating methodology for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one . By detailing the mechanistic causality behind catalyst selection, solvent systems, and reaction conditions, this guide empowers researchers to achieve high-yielding C-C bond formations while preventing isotopic scrambling or catalyst degradation.

Scientific Rationale & Mechanistic Causality

The Suzuki-Miyaura coupling is a palladium-catalyzed process that forms biaryl systems from organoboron species and organic halides[2]. When applied to 6-bromo-2-(methyl-d3)pyridazin-3(2H)-one, the reaction proceeds through three fundamental stages, each governed by specific electronic and steric factors:

  • Oxidative Addition : The electron-deficient nature of the pyridazine ring highly activates the C6-Br bond, accelerating the insertion of the Pd(0) active species[3]. However, this rapid activation also makes the intermediate susceptible to protodebromination if the subsequent transmetalation step is delayed.

  • Transmetalation : The addition of a base (e.g., K₂CO₃ or Cs₂CO₃) is causal to success. The base hydroxylates the boronic acid to form a nucleophilic boronate complex, which readily transfers its aryl group to the Pd(II) center[4].

  • Reductive Elimination : The formation of the new C-C bond regenerates the Pd(0) catalyst. Using bidentate ligands (like dppf) enforces a cis-geometry at the palladium center, structurally pre-organizing the complex to favor rapid reductive elimination.

MechanisticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Br)L_2] Ar = 2-(methyl-d3)pyridazin-3-one Pd0->OxAdd 6-Bromo-Substrate TransMet Transmetalation Complex [Pd(II)(Ar)(R)L_2] OxAdd->TransMet R-B(OH)2, Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-2-(methyl-d3)pyridazin-3(2H)-one RedElim->Product Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for deuterated pyridazinones.

Reaction Optimization & Quantitative Data

The choice of catalytic system dictates the balance between the desired cross-coupling and undesired side reactions (e.g., homocoupling of the boronic acid or protodehalogenation). The table below summarizes the quantitative optimization data for coupling 6-bromo-2-(methyl-d3)pyridazin-3(2H)-one with a standard electron-neutral aryl boronic acid.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale & Observation
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9065Baseline. Monodentate ligands allow competitive protodebromination.
2Pd(dppf)Cl₂·CH₂Cl₂Na₂CO₃Toluene/EtOH/H₂O8082Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
3Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10094Bulky, electron-rich ligand stabilizes Pd(0) and handles sterically hindered boronic acids.
4SPhos Pd G2Cs₂CO₃THF/H₂O (4:1)6088Mild thermal conditions; ideal for electronically deactivated or sensitive coupling partners[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational checkpoints ensure that the researcher can verify the integrity of the reaction in real-time.

Workflow Step1 1. Preparation Degas solvents Step2 2. Reaction Add Pd, Heat Step1->Step2 Step3 3. Workup Quench, Extract Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Analysis LC-MS, NMR Step4->Step5

Caption: Step-by-step experimental workflow for the cross-coupling and isolation process.

Protocol A: Standard Thermal Cross-Coupling (High Yield)

Optimized for standard aryl/heteroaryl boronic acids.

Step 1: Reagent Preparation & Degassing

  • Action : To an oven-dried Schlenk flask, add 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv). Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (0.1 M concentration).

  • Causality : The biphasic solvent system is required because the organic substrate is soluble in dioxane, while the inorganic base requires water to dissolve and actively form the reactive boronate complex.

  • Self-Validation Checkpoint : Bubble argon or nitrogen through the suspension for exactly 15 minutes. The mixture should remain a cloudy, pale suspension. If it turns yellow/brown prematurely, trace transition metal contamination is present.

Step 2: Catalyst Addition & Heating

  • Action : Under a positive flow of argon, add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Seal the flask and heat to 90°C in a pre-heated oil bath.

  • Causality : XPhos is a bulky biaryl phosphine that prevents the formation of inactive Pd-bis(phosphine) complexes, ensuring a highly active mono-ligated Pd(0) species is available for oxidative addition.

  • Self-Validation Checkpoint : Within 10-15 minutes of heating, the reaction must transition from a suspension to a homogeneous dark red/brown solution. Failure state: If a black precipitate (Pd black) forms on the flask walls, the catalyst has oxidized and died due to insufficient degassing.

Step 3: Reaction Monitoring & Quenching

  • Action : After 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation Checkpoint : LC-MS should show >95% consumption of the starting material (M+H typically around 192/194 for the deuterated bromide). Once confirmed, cool to room temperature and quench with saturated aqueous NH₄Cl.

Step 4: Workup & Isolation

  • Action : Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Quality Control

To maintain scientific integrity, address the following common failure modes:

  • Observation: High levels of protodebromination (formation of 2-(methyl-d3)pyridazin-3(2H)-one).

    • Causality: The transmetalation step is too slow, allowing the Pd(II)-aryl intermediate to react with trace protons.

    • Correction: Switch to a more nucleophilic base (e.g., Cs₂CO₃ instead of K₂CO₃) or increase the equivalents of boronic acid to 1.5 eq to force the transmetalation equilibrium forward.

  • Observation: Loss of Deuterium Incorporation (Isotopic Scrambling).

    • Causality: While the N-CD₃ bond is highly stable due to the kinetic isotope effect, prolonged exposure (>24h) to strong bases (like NaOH or KOtBu) at reflux can theoretically induce exchange or degradation.

    • Correction: Strictly utilize carbonate or phosphate bases and limit reaction times to <4 hours. Verify CD₃ retention post-purification via ¹H-NMR (absence of the N-CH₃ singlet at ~3.7 ppm) and mass spectrometry.

References

  • Source: acs.
  • Source: benchchem.
  • Source: nih.
  • 4-AAP-Pd(II)

Sources

Application Note & Protocols: 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one for Quantitative Thiol Proteomics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the precise measurement of changes in protein abundance across different biological samples.[1] While metabolic labeling methods like SILAC are powerful, they are not universally applicable, particularly for primary tissues or clinical samples. Chemical labeling, which derivatizes proteins or peptides post-extraction, offers a versatile alternative. This approach commonly targets specific functional groups, with cysteine thiols being of particular interest due to their relatively low abundance and frequent involvement in critical protein functions, including catalysis and redox signaling.[2][3]

This document introduces 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one as a novel, thiol-reactive chemical tag for quantitative proteomics. Used in conjunction with its non-deuterated ("light") analog, 6-Bromo-2-methylpyridazin-3(2H)-one, this reagent pair allows for the differential labeling of two proteome samples. The core principle relies on the covalent modification of cysteine residues, leveraging the reactivity of the bromo-substituted pyridazinone ring.[4] The defined mass difference of 3 Daltons (Da) from the deuterated methyl group enables straightforward relative quantification of cysteine-containing peptides by mass spectrometry. We present the underlying principles, detailed experimental protocols, and data analysis workflows for employing this reagent in quantitative "cysteinome" profiling.

Principle of the Method: Isotope-Coded Thiol Alkylation

The methodology is based on the principles of isotope-coded affinity tagging (ICAT).[1] The workflow involves labeling two distinct protein samples with either the "light" (d0) or "heavy" (d3) version of the bromo-pyridazinone reagent.

Reaction Mechanism: The key reaction is the nucleophilic attack of a deprotonated cysteine thiol group (thiolate anion) on the electrophilic carbon atom of the pyridazinone ring bearing the bromine atom. This results in a stable, irreversible thioether bond via nucleophilic substitution, covalently attaching the mass tag to the protein.[5] The reaction is designed to be highly specific for reduced cysteine thiols under controlled pH conditions.

After labeling, the two samples are combined, digested into peptides (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the mass spectrometer, a peptide labeled with the d0 reagent and its counterpart labeled with the d3 reagent will co-elute and appear as a pair of peaks in the MS1 spectrum, separated by 3 Da (or a multiple of 3 Da for peptides with multiple cysteines). The ratio of the peak intensities directly reflects the relative abundance of that peptide, and by extension the parent protein, in the original two samples.

cluster_0 Sample A (e.g., Control) cluster_1 Sample B (e.g., Treated) ProtA Protein Lysate A RedA Reduce & Denature ProtA->RedA LabelA Label with 'Light' Reagent (d0-Bromo-pyridazinone) RedA->LabelA Combine Combine Samples LabelA->Combine ProtB Protein Lysate B RedB Reduce & Denature ProtB->RedB LabelB Label with 'Heavy' Reagent (d3-Bromo-pyridazinone) RedB->LabelB LabelB->Combine Digest Proteolytic Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 1: General experimental workflow for quantitative thiol proteomics using d0/d3-Bromo-pyridazinone reagents.

Materials and Reagents

Reagents
  • Heavy Reagent: 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

  • Light Reagent: 6-Bromo-2-methylpyridazin-3(2H)-one[6]

  • Lysis Buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.5)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Quenching Reagent: L-Cysteine or DTT

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Trypsin, sequencing grade

  • Formic Acid (FA)

  • Trifluoroacetic Acid (TFA)

  • LC-MS grade water and acetonitrile

Equipment
  • Homogenizer or sonicator

  • Heated shaker/thermomixer

  • Centrifuge

  • Lyophilizer (optional)

  • High-performance liquid chromatography (HPLC) system

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

Detailed Experimental Protocols

Protocol 1: Protein Extraction and Reduction
  • Cell/Tissue Lysis: Lyse biological samples (e.g., cell pellets or homogenized tissue) in 8 M Urea Lysis Buffer on ice. Use sonication or mechanical disruption to ensure complete lysis and shearing of nucleic acids.

  • Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (soluble proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a compatible assay (e.g., Bradford or BCA). It is critical to start with equal amounts of protein for both samples to be compared.

  • Reduction: To an equal amount of protein for Sample A and Sample B (e.g., 1 mg each), add DTT to a final concentration of 5 mM. Incubate for 1 hour at 37°C with gentle shaking. This step reduces native disulfide bonds, making all cysteine thiols accessible for labeling.

Protocol 2: Isotopic Labeling with Bromo-Pyridazinone Reagents

Causality Note: This protocol is performed in a denaturing buffer (8 M Urea) to ensure the labeling reagent has access to cysteines throughout the protein structure. The pH is maintained around 8.0-8.5 to promote the formation of the more nucleophilic thiolate anion.[5]

  • Reagent Preparation: Prepare fresh 100 mM stock solutions of the "light" (d0) and "heavy" (d3) bromo-pyridazinone reagents in anhydrous DMF.

  • Labeling Reaction:

    • To the reduced Sample A , add the "light" (d0) reagent stock solution to a final concentration of 20 mM (a 4-fold excess over DTT).

    • To the reduced Sample B , add the "heavy" (d3) reagent stock solution to a final concentration of 20 mM.

  • Incubation: Incubate both samples for 1 hour at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT or L-Cysteine to a final concentration of 40 mM. Incubate for 15 minutes. This step consumes any unreacted labeling reagent.

Figure 2: Proposed reaction of a cysteine thiol with the bromo-pyridazinone reagent.

Protocol 3: Sample Pooling and Protein Digestion
  • Combine Samples: Mix the labeled and quenched Sample A and Sample B into a single tube.

  • Buffer Exchange/Cleanup: The high urea concentration must be reduced for efficient trypsin activity. This can be achieved by:

    • Precipitation: Precipitate the combined proteins using ice-cold acetone or TCA. Resuspend the pellet in a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Filter-Aided Sample Preparation (FASP): Use a molecular weight cutoff filter unit to exchange the urea buffer with the digestion buffer.

  • Digestion:

    • Resuspend the cleaned protein mixture in 50 mM ammonium bicarbonate, pH 8.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight (12-16 hours) at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% to stop the trypsin activity. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak) to remove salts and detergents prior to LC-MS analysis.

  • Lyophilize: Lyophilize the cleaned peptides to dryness and store at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis and Data Interpretation
  • Reconstitution: Reconstitute the peptide sample in an appropriate loading buffer (e.g., 2% ACN, 0.1% FA).

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate the peptides using a gradient of increasing acetonitrile concentration.

  • MS Analysis: Analyze the eluting peptides on a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire full MS scans at high resolution (e.g., >60,000) to detect the peptide precursor ions. Look for the characteristic doublet peaks separated by 3.0188 Da (the mass difference between -CH3 and -CD3).

    • MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., by HCD) to generate MS/MS spectra for peptide identification.

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to analyze the raw data.

    • Configure the search parameters to include:

      • Variable Modification on Cysteine: Add the mass of the "light" reagent (C5H4BrN2O = 186.959 Da) as a variable modification on cysteine.

      • Isotope Label: Define a second label for the "heavy" reagent with a mass shift of +3.0188 Da on the cysteine modification.

    • The software will identify peptides from the MS/MS spectra and calculate the intensity ratios of the "light" and "heavy" precursor pairs from the MS1 scans.

Data Presentation & Expected Results

The primary output is a list of quantified proteins and their abundance ratios between the two samples. This data is typically presented in a table.

Protein IDGene NamePeptide SequenceLight Intensity (A.U.)Heavy Intensity (A.U.)Ratio (Heavy/Light)
P02768ALBLVNEVTEFAKTCVADESAENCDK1.5 E+081.6 E+081.07
P62258ACTG1SYELPDGQVITIGNERFRC PEALF9.8 E+072.1 E+082.14
Q06830HSPA8IINEPTAAAIAYGLDKKVGAERNVLIFDLGGGTFDVSILTIEDGIFEVKSTAGDTHLGGEDFDNRMVNHFIAEFKRKHKKDISENKR5.4 E+082.6 E+080.48

Table 1: Example data output showing relative quantification of cysteine-containing peptides. The peptide for ACTG1 shows >2-fold upregulation in the 'heavy'-labeled sample, while HSPA8 shows downregulation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Increase DTT/TCEP concentration or incubation time. Ensure fresh reducing agent.
Insufficient labeling reagent.Increase the molar excess of the bromo-pyridazinone reagent.
Sub-optimal pH for the reaction.Ensure the buffer pH is between 8.0 and 8.5 during labeling.
High Peptide Ratio Variability Unequal protein loading.Perform a very accurate protein quantification before starting the protocol.
Incomplete mixing of samples.Ensure thorough vortexing after combining the 'light' and 'heavy' labeled samples.
No "Heavy" Peak Detected Failure of the heavy labeling reaction.Verify the integrity and concentration of the heavy reagent stock solution.
Low abundance of the target protein.Consider an enrichment strategy for low-abundance proteins if necessary.

References

  • Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. Chemical Communications (RSC Publishing). Available at: [Link]

  • Poole, L. B., & Nelson, K. J. (2008). Proteomic approaches to the characterization of protein thiol modification. Current Opinion in Chemical Biology, 12(1), 18-24. Available at: [Link]

  • Armenta, J. M., & Gunda, P. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Metabolites, 3(3), 624-643. Available at: [Link]

  • Hampton, M. B., & Kettle, A. J. (2012). Methods for the determination and quantification of the reactive thiol proteome. Methods in molecular biology (Clifton, N.J.), 889, 367-376. Available at: [Link]

  • Fu, Y., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols, 15(9), 2920-2950. Available at: [Link]

  • Gygi, S. P., et al. (2001). Differential stable isotope labeling of peptides for quantitation and de novo sequence derivatization. Rapid Communications in Mass Spectrometry, 15(14), 1214-1221. Available at: [Link]

  • KALYANARAMAN, B., & SOHAL, R. S. (2012). Thiol Reactive Probes and Chemosensors. Molecules, 17(11), 13639-13676. Available at: [Link]

  • Hill, B. G., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 47(5), 557-567. Available at: [Link]

  • Sosnovskikh, V. Y., & Moshkin, V. S. (2015). Nucleophilic reactions of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Journal of Fluorine Chemistry, 179, 119-126. Available at: [Link]

  • Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(14), 1047-1069. Available at: [Link]

  • Vergelli, C., et al. (2017). Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. Drug development research, 78(8), 385-401. Available at: [Link]

  • Bunnett, J. F., & Hrutfiord, B. F. (1961). Reaction of various nucleophiles with 2-bromo-p-xylene and 4-bromoveratrole via aryne reaction. Journal of the American Chemical Society, 83(7), 1691-1695. Available at: [Link]

  • University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. Available at: [Link]

  • Trost, B. M., & Hung, M. H. (1984). Mechanism of Nucleophilic Attack on 1- and 2-Bromo(π-allyl)palladium Complexes. Journal of the American Chemical Society, 106(22), 6837-6839. Available at: [Link]

  • Rauniyar, N., & Yates, J. R. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of Proteomics, 129, 3-12. Available at: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the integration of deuterium (such as the N-CD3 group) is a highly effective strategy to leverage the kinetic isotope effect (KIE), thereby mitigating oxidative N-demethylation by Cytochrome P450 enzymes. 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one serves as a privileged, metabolically robust scaffold.

The electron-deficient nature of the pyridazinone ring, further activated by the bromine substituent, makes it an excellent substrate for1[1]. The C6 position is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent N1 nitrogen and the C3 carbonyl group. Sequential nucleophilic substitution methodology on these scaffolds has profound 2[2], allowing for rapid diversification into amine, ether, and thioether derivatives while maintaining strict isotopic fidelity.

Mechanistic Workflow & Visualization

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C6 position, forming a stabilized anionic Meisenheimer complex, followed by the rapid expulsion of the bromide leaving group. Advanced functionalization can also be achieved via 3[3], though direct displacement of the halogen remains the most robust approach for library generation.

SNAr_Mechanistic_Workflow Substrate 6-Bromo-2-(methyl-d3) pyridazin-3(2H)-one Nu_Amine Amine Nucleophiles (1° or 2° Amines) Substrate->Nu_Amine + NHR2 DIPEA, NMP Nu_Alkoxide Alkoxide Nucleophiles (RO⁻ Na⁺) Substrate->Nu_Alkoxide + NaOR THF, 0°C Nu_Thiolate Thiolate Nucleophiles (RS⁻ K⁺) Substrate->Nu_Thiolate + RSH Cs2CO3, DMF Meisenheimer Anionic Meisenheimer Intermediate Nu_Amine->Meisenheimer Nu_Alkoxide->Meisenheimer Nu_Thiolate->Meisenheimer Prod_Amine 6-Amino-2-(methyl-d3) pyridazin-3(2H)-one Meisenheimer->Prod_Amine - HBr Prod_Ether 6-Alkoxy-2-(methyl-d3) pyridazin-3(2H)-one Meisenheimer->Prod_Ether - NaBr Prod_Thio 6-Thioether-2-(methyl-d3) pyridazin-3(2H)-one Meisenheimer->Prod_Thio - KBr/CsBr

Workflow and mechanism for SNAr on 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one.

Quantitative Data: Reaction Optimization

The table below summarizes the optimized parameters for substituting the C6-bromide with various nucleophile classes.

Nucleophile ClassRepresentative ReagentBase / EquivalentsSolventTemp (°C)Time (h)Typical Yield
Primary Amine BenzylamineDIPEA (2.0 eq)NMP80 - 1002 - 485 - 95%
Secondary Amine MorpholineK₂CO₃ (2.5 eq)DMF100 - 1204 - 875 - 90%
Alkoxide Sodium MethoxideNone (Pre-formed)THF / MeOH60 - 801 - 280 - 95%
Thiolate ThiophenolCs₂CO₃ (1.5 eq)DMF60 - 802 - 385 - 98%

Detailed Experimental Protocols

Protocol A: Amination (Secondary Amines)

Objective: Synthesis of 6-morpholino-2-(methyl-d3)pyridazin-3(2H)-one.

  • Preparation: Charge a flame-dried Schlenk flask with 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF (0.2 M relative to substrate), followed by Morpholine (1.5 eq) via syringe under a nitrogen atmosphere.

  • Reaction Execution: Heat the vigorously stirring suspension to 100 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Causality & Expert Insight: DMF is selected for its high dielectric constant, which significantly stabilizes the polar Meisenheimer transition state. K₂CO₃ is utilized instead of organic bases (like TEA or DIPEA) because secondary amines require higher temperatures (100–120 °C) for complete conversion; organic bases can degrade at these temperatures or act as competing nucleophiles.

Self-Validation System: Analyze the crude mixture via LC-MS. The disappearance of the characteristic M/M+2 isotopic doublet of the brominated starting material must coincide with the appearance of a single product peak at [M+H]⁺ = 199.1. The retention of the +3 Da mass (relative to the undeuterated standard) confirms that the N-CD₃ group remains strictly intact with no H/D exchange.

Protocol B: Etherification (Alkoxides)

Objective: Synthesis of 6-alkoxy-2-(methyl-d3)pyridazin-3(2H)-one derivatives.

  • Alkoxide Generation: In a dry flask under N₂, cool a solution of the desired alcohol (1.2 eq) in anhydrous THF to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.3 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Substrate Addition: Add a solution of the bromopyridazinone substrate (1.0 eq) in THF dropwise to the pre-formed alkoxide.

  • Reaction Execution: Allow the mixture to warm to room temperature. If TLC indicates incomplete conversion after 1 hour, heat gently to 60 °C.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Causality & Expert Insight: Pre-forming the alkoxide is an absolute requirement. If the base and alcohol are mixed in the presence of the substrate, ambient moisture can react with the base to form hydroxide ions. Hydroxide is a highly competitive nucleophile that will attack C6, yielding the undesired 6-hydroxy pyridazinone (hydrolysis product) instead of the target ether.

Self-Validation System: ¹H NMR analysis must show the complete disappearance of the alcohol's -OH proton and a characteristic upfield shift in the adjacent alkyl protons. The N-CD₃ group will remain silent in ¹H NMR, but a ²H (Deuterium) NMR scan will show a sharp singlet at ~3.7 ppm, validating isotopic integrity.

Protocol C: Thioetherification (Thiolates)

Objective: Synthesis of 6-thioether-2-(methyl-d3)pyridazin-3(2H)-one derivatives.

  • Degassing: Sparge anhydrous DMF with N₂ for 15 minutes to remove dissolved oxygen.

  • Reaction Setup: To the degassed DMF, add the bromopyridazinone substrate (1.0 eq), the desired thiol (1.1 eq), and Cs₂CO₃ (1.5 eq).

  • Reaction Execution: Stir the mixture at 60 °C for 2 hours.

  • Workup: Dilute with water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Causality & Expert Insight: Degassing the solvent is critical to prevent the oxidative dimerization of the thiol into a disulfide. Cs₂CO₃ is chosen over lighter alkali carbonates due to the "cesium effect"—the large, highly polarizable cesium cation provides greater solubility and leaves the thiolate anion highly naked and reactive, ensuring rapid conversion at lower temperatures (60 °C).

Self-Validation System: Perform an Ellman’s reagent (DTNB) test on a small aliquot of the reaction mixture. A negative result (no yellow color formation) indicates the complete consumption of the free thiol, validating reaction completion.

References

  • Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH). Source: Organic Letters (ACS). URL:[Link]

Sources

Troubleshooting & Optimization

Preventing deuterium-hydrogen exchange in 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Deuterium-Hydrogen Exchange

Welcome to the technical support center for the synthesis of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining isotopic purity by preventing deuterium-hydrogen (D-H) exchange during synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing a loss of the deuterium label on our N-methyl-d3 group during the synthesis of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one. What are the likely causes?

A1: The loss of a deuterium label from a methyl-d3 group attached to a nitrogen atom in a heterocyclic system like pyridazinone is primarily due to D-H exchange. This exchange is often catalyzed by acidic or basic conditions present during the reaction or work-up. Protic solvents, which have exchangeable protons (e.g., water, methanol), are also major contributors to this issue. The specific mechanism can involve the transient formation of reactive intermediates that facilitate the exchange of deuterium for hydrogen from the surrounding environment.

Q2: How does the C-D bond strength influence the stability of the methyl-d3 group?

A2: The carbon-deuterium (C-D) bond is inherently stronger than a carbon-hydrogen (C-H) bond due to the kinetic isotope effect. This means that more energy is required to break a C-D bond, making the deuterated compound less prone to metabolic oxidation and, in a synthetic context, more stable under certain conditions. However, this inherent stability can be overcome by catalytic processes, such as acid or base catalysis, which lower the activation energy for the exchange reaction.

Q3: Can the reaction temperature affect the isotopic purity of our final product?

A3: Yes, temperature plays a significant role. Higher reaction temperatures provide more energy to overcome the activation barrier for D-H exchange, leading to a faster rate of exchange and a greater loss of isotopic purity. Therefore, conducting reactions at the lowest effective temperature is a crucial strategy for minimizing deuterium loss.

Troubleshooting Guides: Preserving Isotopic Integrity

Issue 1: Significant Loss of Deuterium Purity Detected by Mass Spectrometry

Root Cause Analysis:

The observation of ions with a lower mass-to-charge ratio (m/z) than expected for the fully deuterated product is a clear indication of D-H exchange. This is most likely occurring during the N-alkylation step of the 6-bromo-pyridazin-3(2H)-one precursor with a methyl-d3 source, or during subsequent purification steps. The pyridazinone ring system can influence the acidity of the N-methyl protons, making them susceptible to exchange under non-optimal conditions.

Troubleshooting Protocol:

  • Solvent Selection:

    • Recommendation: Strictly use aprotic solvents for the N-alkylation reaction and all subsequent work-up and purification steps.

    • Rationale: Aprotic solvents lack exchangeable protons and therefore minimize the primary source of hydrogen for the D-H exchange.

    • Examples of Suitable Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Base Selection and Stoichiometry:

    • Recommendation: If a base is required for the N-alkylation, use a non-nucleophilic, aprotic base. Use the minimum effective amount of base.

    • Rationale: Strong bases can deprotonate the N-methyl-d3 group, leading to a carbanionic intermediate that can readily be protonated by any available hydrogen source.

    • Examples of Suitable Bases: Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in carefully controlled amounts.

  • pH Control During Work-up:

    • Recommendation: If an aqueous work-up is unavoidable, use deuterated water (D2O) and maintain a neutral or slightly acidic pH.

    • Rationale: Both strongly acidic and basic conditions can catalyze D-H exchange. If an aqueous extraction is necessary, pre-saturating the aqueous layer with a salt and using D2O can help maintain the isotopic integrity.

  • Temperature Management:

    • Recommendation: Perform the N-alkylation reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: As with most chemical reactions, the rate of D-H exchange increases with temperature. Cooling the reaction mixture can significantly slow down this unwanted side reaction.

ParameterStandard Condition (Prone to D-H Exchange)Recommended Condition (Minimizes D-H Exchange)
Solvent Protic (e.g., Methanol, Ethanol)Aprotic (e.g., ACN, THF, DMF)
Base Strong, protic bases (e.g., NaOH, KOH)Non-nucleophilic, aprotic bases (e.g., K2CO3, Cs2CO3)
Work-up Aqueous (H2O)Anhydrous or with D2O, buffered to neutral pH
Temperature Elevated temperaturesRoom temperature or below
Issue 2: Deuterium Scrambling Observed in NMR Spectra

Root Cause Analysis:

Deuterium scrambling, where the deuterium atoms migrate to other positions on the molecule, is a less common but possible issue. It can be indicative of more complex, reversible reactions occurring under the reaction conditions. In the context of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one, this could be triggered by radical mechanisms or unforeseen side reactions.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: This minimizes the presence of oxygen, which can initiate radical chain reactions that may lead to deuterium scrambling.

  • Purity of Starting Materials:

    • Recommendation: Ensure the high purity of the 6-bromo-pyridazin-3(2H)-one precursor and the methyl-d3 source.

    • Rationale: Impurities can sometimes act as catalysts for side reactions, including those that might facilitate deuterium scrambling.

  • Alternative N-Trideuteromethylation Reagents:

    • Recommendation: Consider using alternative methyl-d3 sources that react under milder conditions.

    • Rationale: The choice of the deuterated reagent can significantly impact the required reaction conditions. For example, using a pre-formed deuterated methylating agent might be more efficient and require less harsh conditions than in-situ generation.

Visualizing the Problem: D-H Exchange Mechanism and Prevention Workflow

G cluster_mechanism Mechanism of D-H Exchange cluster_workflow Preventative Synthetic Workflow A 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one (Isotopically Pure) B Presence of Protic Solvent (H+ Source) or Strong Base A->B Exposure to non-ideal conditions C Intermediate Formation (e.g., Enolate or transient carbanion) B->C Catalysis D Protonation by Solvent C->D Reaction with H+ E 6-Bromo-2-(methyl-d2, H1)pyridazin-3(2H)-one (Loss of Isotopic Purity) D->E Exchange F Start: 6-bromo-pyridazin-3(2H)-one + Methyl-d3 source G Reaction in Aprotic Solvent (e.g., ACN, THF) F->G Step 1 H Use of Non-nucleophilic Base (e.g., K2CO3) G->H Step 2 I Low Temperature Control H->I Step 3 J Anhydrous or D2O-based Work-up I->J Step 4 K Final Product (High Isotopic Purity) J->K Step 5

Caption: D-H exchange mechanism and preventative workflow.

Experimental Protocol: N-Trideuteromethylation with Minimized D-H Exchange

This protocol outlines a general procedure for the N-alkylation of 6-bromo-pyridazin-3(2H)-one using a methyl-d3 source, designed to minimize the risk of deuterium-hydrogen exchange.

Materials:

  • 6-bromo-pyridazin-3(2H)-one

  • Methyl-d3 iodide (CD3I) or another suitable methyl-d3 source

  • Anhydrous potassium carbonate (K2CO3), finely ground

  • Anhydrous acetonitrile (ACN)

  • Deuterated water (D2O), if aqueous work-up is necessary

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 6-bromo-pyridazin-3(2H)-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous acetonitrile via syringe to create a stirrable suspension.

  • Addition of Deuterated Reagent:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add methyl-d3 iodide (1.1 eq) to the cooled suspension with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up (Anhydrous):

    • Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

    • Rinse the filter cake with a small amount of anhydrous acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Work-up (with D2O if necessary):

    • If an aqueous work-up is required to remove salts, quench the reaction with cold D2O.

    • Extract the product with a suitable aprotic organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated solution of sodium chloride in D2O.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography using a non-protic eluent system or by recrystallization from an appropriate aprotic solvent.

By adhering to these principles and protocols, researchers can significantly improve the isotopic purity of their synthesized 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one, ensuring the integrity of their subsequent studies.

References

  • Wikipedia. Kinetic isotope effect. Available at: [Link]

  • Michelotti, A., et al. (2019). 40 Years of Hydrogen–Deuterium Exchange Adjacent to Heteroatoms: A Survey. Synthesis, 51(06), 1319-1328.
  • Jones, J. R. (2009). Iridium-catalysed labelling of anilines, benzylamines and nitrogen heterocycles using deuterium gas and cycloocta-1,5-dienyliridium(I) 1,1,1,5,5,5-hexafluoropentane-2,4-dionate. Tetrahedron Letters, 44(20), 3959-3961.
  • Charman, W. N., et al. (2021). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Sustainable and Circular Now, 2, a25717048.
  • Li, J., et al. (2022). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 13(2), 434-440.
  • Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange.

Optimizing HPLC retention times for 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one in plasma samples

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Optimization & Troubleshooting Analyte Focus: 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one in Plasma Matrices

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying deuterated pyridazinone derivatives in complex biological matrices.

6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is a neutral, halogenated, stable isotope-labeled (SIL) compound typically utilized as an internal standard (IS). Because the N-methyl group prevents standard acid/base ionization of the pyridazinone core, its retention is governed almost entirely by hydrophobic interactions. When analyzing this compound in plasma, researchers frequently encounter two major roadblocks: the Deuterium Isotope Effect (chromatographic separation of the IS from the target analyte) and Phospholipid Fouling (matrix-induced retention time drift).

This guide provides self-validating protocols and mechanistic explanations to establish a robust, reproducible assay.

Section 1: Core Methodologies & Protocols

To achieve stable retention times (RT), the sample preparation must proactively eliminate plasma matrix interferences before they reach the column. Phospholipids (e.g., glycerophosphocholines) are notorious for building up on reversed-phase (RP) columns, causing erratic elution and ionization suppression[1].

Protocol: Optimized Plasma Extraction & HPLC Workflow

This self-validating protocol ensures that matrix removal is complete, preventing column fouling and RT drift.

Step 1: Plasma Protein Precipitation (PPT)

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of the working IS solution (6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash plasma proteins.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 2: Targeted Phospholipid Depletion Causality: Standard PPT leaves >90% of phospholipids in the supernatant, which will irreversibly bind to C18 stationary phases and alter the retention times of subsequent injections[2].

  • Transfer the supernatant to a Zirconia-Silica hybrid solid-phase extraction (SPE) plate (e.g., HybridSPE). Zirconia selectively binds the phosphate moiety of phospholipids[1].

  • Apply low vacuum (5 in Hg) to collect the eluate.

  • Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water).

Step 3: HPLC Gradient Execution

  • Column: Core-shell C18 (50 × 2.1 mm, 1.7 µm) to minimize longitudinal diffusion.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte band)

    • 0.5 - 2.5 min: 5% to 60% B (Steep ramp to force co-elution of the d3-IS and analyte)

    • 2.5 - 3.0 min: 95% B (Column wash to remove residual hydrophobic matrix lipids)[3].

    • 3.0 - 4.0 min: 5% B (Re-equilibration).

G Start Plasma Sample + d3-Internal Standard PPT Protein Precipitation (3:1 ACN:Plasma) Start->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge PL_Depletion Zirconia-Based Phospholipid Depletion Centrifuge->PL_Depletion Recon Evaporation & Reconstitution PL_Depletion->Recon HPLC RP-HPLC Injection (Steep Gradient) Recon->HPLC

Caption: Optimized sample preparation workflow to eliminate matrix-induced retention time drift.

Section 2: Quantitative Matrix Management

To understand why the above protocol is necessary, we must quantify the impact of different sample preparation strategies on matrix effects and retention time stability.

Table 1: Impact of Sample Preparation on Matrix Effects and RT Stability

Preparation MethodProtein Removal (%)Phospholipid Removal (%)Matrix Effect (Ion Suppression)RT Shift over 100 Injections
Dilute & Shoot < 10%< 5%Severe (> 60%)> 0.5 minutes (Unacceptable)
Standard PPT (Acetonitrile) > 95%< 10%Moderate (30 - 40%)~ 0.2 - 0.3 minutes
Liquid-Liquid Extraction (LLE) > 99%~ 50 - 70%Low (10 - 20%)< 0.1 minutes
PPT + Phospholipid Depletion > 99%> 95%Minimal (< 5%)< 0.02 minutes (Optimal)

Data synthesis based on standard bioanalytical validation parameters for hydrophobic analytes in plasma[4],[1].

Section 3: Frequently Asked Questions (Troubleshooting)

Q1: Why is my 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one eluting slightly before the non-deuterated target analyte?

Mechanistic Cause: This is a classic "Deuterium Isotope Effect." The substitution of three hydrogen atoms with deuterium on the N-methyl group slightly reduces the lipophilicity (hydrophobicity) of the molecule. In Reversed-Phase HPLC, where retention relies on hydrophobic interactions with the C18 stationary phase, the less lipophilic d3-compound will elute slightly earlier than its non-deuterated counterpart[5]. Solution: If the separation is large enough that the analyte and the IS fall into different "ionization suppression zones" caused by co-eluting matrix components, your quantitation will be inaccurate[5]. To fix this, steepen your organic gradient (e.g., increase the rate of %B per minute). A steeper gradient compresses the chromatographic bands and forces the d3-IS and the target analyte to co-elute, ensuring they experience the exact same matrix environment in the MS source.

Q2: My retention times are steadily increasing (drifting later) with every plasma sample injection. What is happening?

Mechanistic Cause: This is the hallmark of phospholipid build-up on the column[2]. Glycerophosphocholines from the plasma matrix are highly hydrophobic and strongly retain on C18 columns. If your gradient does not reach a high enough organic concentration (e.g., 95% Acetonitrile or Methanol) for a sufficient duration at the end of the run, these lipids accumulate. They alter the stationary phase chemistry, effectively creating a "dynamic" stationary phase that increases the retention of neutral, hydrophobic compounds like your brominated pyridazinone[1]. Solution:

  • Implement the Zirconia-based phospholipid depletion step in your sample prep (see Protocol).

  • Extend the high-organic wash step (95% B) at the end of your gradient to at least 1.0 minute to thoroughly flush the column before the next injection[3].

Q3: How can I definitively prove that a shifting retention time is causing my matrix effects?

Mechanistic Cause: Matrix effects occur when endogenous components co-elute with your analyte and compete for charge in the ionization source[3]. If the RT shifts, the analyte moves into a different background matrix profile. Solution: Perform a Post-Column Infusion experiment[4].

  • Continuously infuse a pure standard of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one into the MS source via a T-junction after the HPLC column.

  • Inject a blank plasma extract (prepared via your current method) through the HPLC.

  • Monitor the baseline signal of the IS. You will observe distinct "dips" in the baseline where co-eluting matrix components suppress the signal. If your analyte's shifting RT falls into one of these dips, you have identified the source of your assay failure.

G Issue RT Shift Detected Check1 Is the d3-IS separating from the non-d3 analyte? Issue->Check1 Check2 Are RTs drifting later across multiple injections? Issue->Check2 Sol1 Isotope Effect: Steepen the gradient ramp to force co-elution. Check1->Sol1 Yes Sol2 Column Fouling: Add Phospholipid SPE & extend 95% organic wash. Check2->Sol2 Yes

Caption: Diagnostic logic tree for isolating the root cause of retention time shifts.

References

  • [4] Panusa, A., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." MDPI, 2020. Available at:[Link]

  • [2] "In-silico prediction of retention times as a strategy to avoid matrix effects in LC-MS/MS bioanalysis." Chromatography Today, 2010. Available at:[Link]

  • [1] "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Bioanalysis Zone, 2016. Available at:[Link]

  • [3] "Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples." IntechOpen, 2024. Available at:[Link]

  • [5] Bandara, H.M.H.N., et al. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)." Chromatography Online, 2021. Available at:[Link]

Sources

Minimizing background interference when using 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one as an internal standard

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis . This resource is designed for researchers, bioanalytical scientists, and drug development professionals. Below, you will find an in-depth troubleshooting guide and FAQs addressing the specific mechanistic challenges of using 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one as a stable isotope-labeled internal standard (SIL-IS).

Troubleshooting Guide: Resolving Background Interference

Q: Why am I seeing a high background signal in my internal standard (IS) channel that increases linearly with my analyte concentration?

A: You are experiencing analyte-to-IS isotopic cross-talk . This is a highly specific, mathematically predictable pitfall when working with brominated compounds and small mass-shift deuterated internal standards.

Bromine possesses two naturally occurring isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.7% and 49.3%, respectively). Your unlabeled analyte, 6-Bromo-2-methylpyridazin-3(2H)-one, produces a base [M+H]+ peak at m/z 189 ( ‘79Br‘ ) and an M+2 peak at m/z 191 ( ‘81Br‘ ).

When you introduce the d3-labeled IS, the +3 Da mass shift places the ‘79Br‘ isotopologue of the IS at m/z 192. However, the unlabeled analyte's ‘81Br‘ isotopologue (m/z 191) combined with a naturally occurring ‘13C‘ isotope also equals m/z 192.

The exact mass difference between the analyte's[ ‘81Br‘ + ‘13C‘ ] ion and the IS's[ ‘79Br‘

  • d3] ion is approximately 0.018 Da . Because standard triple quadrupole mass spectrometers operate at unit resolution (FWHM ~0.7 Da), they cannot resolve this microscopic mass defect . Consequently, at the Upper Limit of Quantification (ULOQ), the analyte's M+3 isotopic tail will directly swamp the IS signal, causing severe non-linearity in your calibration curve.
Quantitative Isotopic Interference Analysis

To visualize the causality of this interference, review the exact mass and relative abundance data below:

CompoundKey IsotopesExact Mass [M+H]+ Nominal m/zRelative AbundanceInterference Risk
Analyte ‘79Br‘ (Base)188.96618950.7%Target for Analyte
Analyte ‘81Br‘ 190.96419149.3%Low
Analyte ‘81Br‘ + ‘13C1​‘ 191.967192~2.7%CRITICAL (Overlaps IS)
IS (d3) ‘79Br‘
  • d3
191.98519250.7%CRITICAL (Overlaps Analyte)
IS (d3) ‘81Br‘
  • d3
  • 193.98319449.3%Target for IS

    Q: How do I eliminate this analyte-to-IS interference without synthesizing a new internal standard?

    A: The solution requires shifting your Multiple Reaction Monitoring (MRM) transitions to orthogonal isotopic masses. Instead of monitoring the ‘79Br‘ isotopologue of the IS (m/z 192), shift your IS precursor selection to the ‘81Br‘ isotopologue (m/z 194) .

    For the unlabeled analyte to interfere with m/z 194, it would require a +5 Da shift (e.g., ‘81Br‘

    • three ‘13C‘ atoms). The statistical probability of this occurring is less than 0.01%, effectively reducing cross-talk to zero.

    Self-Validating Experimental Protocol: MRM Optimization

    Do not merely assume the interference is gone; prove it. Follow this self-validating methodology to ensure absolute assay integrity .

    Step 1: Isotopic Mapping via Syringe Infusion

    • Prepare a 100 ng/mL neat solution of the d3-IS in 50:50 Methanol:Water (0.1% Formic Acid).

    • Infuse directly into the mass spectrometer at 10 µL/min.

    • Perform an MS1 full scan from m/z 150 to 250. You must visually confirm the 1:1 doublet at m/z 192 and m/z 194.

    Step 2: Transition Selection

    • Select m/z 189 as the precursor for the unlabeled analyte. Optimize collision energy (CE) for the most abundant product ion (e.g., loss of CO or N2).

    • Select m/z 194 as the precursor for the d3-IS. Optimize CE for the corresponding deuterated product ion.

    Step 3: Zero-Cross-Talk Validation (The Self-Validation Step)

    • Prepare a matrix blank (no analyte, no IS).

    • Prepare a ULOQ sample (highest analyte concentration) without adding the internal standard.

    • Inject both samples.

    • Acceptance Criteria: Monitor the IS channel (m/z 194 → fragment). The signal in the ULOQ sample must be ≤ 5% of the average IS response you plan to use in your final assay. If it is >5%, your mass resolution is too wide, or your ULOQ is set too high.

    Visualization: Interference Mitigation Workflow

    Workflow Start Identify Background Noise in IS Channel Analyze Analyze Isotopic Envelope (Bromine 79/81 & Carbon-13) Start->Analyze Overlap Detect m/z 192 Overlap Analyte (81Br+13C) vs IS (79Br+d3) Analyze->Overlap MS1 Scan Shift Shift IS Precursor to m/z 194 (81Br+d3 Isotopologue) Overlap->Shift MRM Optimization Validate Validate Cross-Talk (Analyte to IS Contribution < 5%) Shift->Validate ULOQ Injection

    Workflow for mitigating isotopic cross-talk in brominated internal standards.

    Frequently Asked Questions (FAQs)

    Q: Can the deuterated internal standard itself be a source of background interference in the analyte channel? A: Yes. This is known as IS-to-Analyte cross-talk . If your 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one has low isotopic purity (e.g., <98% d3 enrichment), the unlabelled d0 impurity will directly contribute to the analyte signal at m/z 189 . To prevent this, always source SIL-IS with ≥98% isotopic enrichment. Furthermore, optimize your IS spiking concentration to be as low as practically possible while maintaining a robust signal-to-noise ratio (S/N > 40).

    Q: Is deuterium exchange (H/D exchange) contributing to my background noise? A: It is highly unlikely for this specific molecule. Deuterium exchange typically occurs with labile protons attached to heteroatoms (e.g., -OH, -NH, -SH) when exposed to protic solvents like methanol or water. In 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one, the deuterium atoms are bound to a carbon atom (the N-methyl group). C-D bonds are highly stable and resistant to H/D exchange under standard reversed-phase LC-MS conditions.

    Q: How do matrix effects influence this specific background interference? A: While a SIL-IS normally compensates for matrix effects because it co-elutes perfectly with the analyte, severe ion suppression can disproportionately affect the signal-to-noise ratio, making background noise more prominent. If endogenous matrix components share isobaric transitions with your m/z 194 IS channel, they will elevate the baseline. If shifting the MRM transition does not fully resolve the noise, you must implement sample cleanup—such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)—to remove the isobaric phospholipids or endogenous lipids causing the baseline drift.

    References

    • Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. Available at: [Link]

    • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

    Validation & Comparative

    6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one vs unlabeled 6-bromo-2-methylpyridazin-3(2H)-one in mass spectrometry

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Comparison Guide: 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one vs. Unlabeled 6-Bromo-2-methylpyridazin-3(2H)-one in LC-MS/MS

    As quantitative bioanalysis and environmental monitoring demand increasingly lower limits of quantitation (LLOQ), the selection of an appropriate internal standard (IS) becomes the linchpin of assay reliability. For the quantification of the brominated building block and pharmaceutical intermediate 6-bromo-2-methylpyridazin-3(2H)-one, its deuterated counterpart—6-bromo-2-(methyl-d3)pyridazin-3(2H)-one—serves as a Stable Isotope-Labeled Internal Standard (SIL-IS).

    This guide provides a deep-dive, field-proven comparison of these two molecules, focusing on their mass spectrometric behavior, chromatographic isotope effects, and the critical causality behind protocol design.

    Physicochemical Profiling & The Bromine Cross-Talk Dilemma

    The primary purpose of utilizing a D3-labeled IS is to introduce a mass shift (+3 Da) that allows the mass spectrometer to independently quantify the analyte and the IS while they co-elute. However, the presence of a bromine atom in this specific molecule introduces a complex isotopic signature that dictates MRM (Multiple Reaction Monitoring) transition selection.

    Bromine exists naturally as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). Consequently, the unlabeled analyte exhibits a characteristic 1:1 doublet in its mass spectrum.

    • Unlabeled Analyte: The [M+H] + peaks appear at m/z 189 ( 79 Br) and m/z 191 ( 81 Br).

    • D3-Labeled IS: The [M+H] + peaks shift by +3 Da to m/z 192 ( 79 Br) and m/z 194 ( 81 Br).

    The Causality of MRM Selection (Expert Insight): A novice approach might select m/z 192 as the precursor for the D3-IS. However, the unlabeled analyte's 81 Br isotope (m/z 191) contains a natural 13 C contribution (~5.5%) that appears exactly at m/z 192. Monitoring the D3-IS at m/z 192 will result in severe isotopic cross-talk (artificial signal inflation of the IS channel by high concentrations of the unlabeled analyte). To establish a self-validating, interference-free assay, you must select the 81 Br isotope of the D3-IS (m/z 194) for quantification.

    G A Unlabeled Analyte (79Br / 81Br) B m/z 189 & 191 Primary MRM Targets A->B C 13C Isotope of 81Br m/z 192 (~5.5%) A->C Natural 13C Isotope E m/z 192 (Cross-talk Risk!) C->E Isobaric Interference D D3-Labeled IS (79Br / 81Br) D->E F m/z 194 Optimal IS Target D->F +3 Da Shift (81Br)

    Figure 1: Isotopic cross-talk resolution strategy dictating the selection of m/z 194 for the D3-IS.

    Table 1: Mass Spectrometry & Physicochemical Comparison
    ParameterUnlabeled AnalyteD3-Labeled SIL-IS
    Chemical Formula C 5​ H 5​ BrN 2​ OC 5​ H 2​ D 3​ BrN 2​ O
    Monoisotopic Mass ( 79 Br) 187.958 Da190.976 Da
    Dominant [M+H] + Peaks m/z 189.0, 191.0m/z 192.0, 194.0
    Optimal MRM Precursor m/z 189.0 m/z 194.0
    Isotopic Cross-Talk Risk High (donates to m/z 192)Zero (at m/z 194)

    Chromatographic Behavior & The Deuterium Isotope Effect

    While SIL-IS compounds are generally assumed to co-elute perfectly with their unlabeled counterparts, deuterium labeling introduces a well-documented phenomenon known as the Deuterium Isotope Effect [1].

    Because the carbon-deuterium (C-D) bond is slightly shorter and has a lower zero-point energy than the carbon-protium (C-H) bond, deuterated molecules exhibit slightly reduced lipophilicity. In reversed-phase liquid chromatography (RPLC), 6-bromo-2-(methyl-d3)pyridazin-3(2H)-one will typically elute slightly earlier (0.02 – 0.05 minutes) than the unlabeled analyte [2].

    Why this matters: If a sharp matrix suppression zone (e.g., from co-eluting phospholipids in plasma) occurs precisely at the retention time of the analyte, the slightly offset D3-IS might not experience the exact same degree of ion suppression in the Electrospray Ionization (ESI) source. This can lead to non-linear calibration curves at the lower limits of quantification [3].

    MatrixEffect S1 Sample Matrix (Phospholipids/Salts) S2 ESI Source Ion Suppression Zone S1->S2 R1 Signal Ratio (Analyte / IS) S2->R1 Parallel (but offset) Suppression A1 Unlabeled Analyte RT = 3.50 min A1->S2 A2 D3-Labeled IS RT = 3.48 min (Deuterium Effect) A2->S2 R2 Corrected Quantitation R1->R2

    Figure 2: The Deuterium Isotope Effect and its interaction with ESI matrix suppression zones.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your quantitative assay, the following methodology incorporates built-in validation checks to account for cross-talk and matrix effects.

    Phase A: System Suitability & Cross-Talk Validation
    • Blank Injection: Inject mobile phase to ensure no carryover from the column or autosampler.

    • Analyte-Only Injection (ULOQ): Inject the unlabeled analyte at the Upper Limit of Quantitation. Monitor the D3-IS channel (m/z 194). Acceptance criteria: IS channel response must be <5% of the nominal IS working concentration response.

    • IS-Only Injection: Inject the D3-IS at its working concentration. Monitor the unlabeled analyte channel (m/z 189). Acceptance criteria: Analyte channel response must be <20% of the LLOQ response.

    Phase B: Sample Preparation (Protein Precipitation)
    • Aliquot 50 µL of plasma/matrix into a 96-well plate.

    • Add 10 µL of the D3-IS working solution (e.g., 50 ng/mL in 50% Methanol). Causality: Adding the IS before extraction ensures it compensates for any physical losses during precipitation.

    • Add 150 µL of cold Acetonitrile (100%) to precipitate proteins.

    • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents solvent-effect peak distortion).

    Phase C: LC-MS/MS Conditions
    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (UHPLC).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes.

    • MS/MS Detection (Positive ESI):

      • Unlabeled Analyte: m/z 189.0 [Optimized Product Ion]

      • D3-IS: m/z 194.0 [Optimized Product Ion]

    Phase D: Matrix Effect (ME) Calculation

    Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked after extraction into a blank matrix extract, against the peak area of a neat standard solution at the same concentration [4]. The IS-normalized MF should ideally be between 0.85 and 1.15, proving the D3-IS is successfully correcting for ionization anomalies.

    References

    • Wang, S., et al. (2007). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

    • Furey, A., et al. (2013). "Stable Labeled Isotopes as Internal Standards: A Critical Review." Crimson Publishers. Available at:[Link](Note: URL reflects the publisher's open-access repository pathway).

    • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Available at:[Link]

    • Tsikas, D., et al. (2024). "Application of the Bland–Altman and Receiver Operating Characteristic (ROC) Approaches to Study Isotope Effects in Gas Chromatography–Mass Spectrometry Analysis." International Journal of Molecular Sciences (MDPI). Available at:[Link]

    Validating Bioanalytical LC-MS/MS Methods: A Comparative Guide Using 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol

    As bioanalytical assays become increasingly central to pharmacokinetic (PK) and toxicokinetic (TK) evaluations, regulatory bodies demand rigorous validation to ensure data integrity. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects—specifically ion suppression or enhancement during Electrospray Ionization (ESI)—pose the greatest threat to assay accuracy.

    This guide objectively evaluates the performance of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one as a Stable Isotope-Labeled Internal Standard (SIL-IS) against traditional structural analog approaches. By examining the causality behind matrix effect normalization, we provide a self-validating framework compliant with the [1] and the [2].

    The Mechanistic Imperative for Stable Isotope Labels (SIL)

    In LC-MS/MS bioanalysis, the internal standard (IS) is added to biological samples prior to extraction to correct for analyte loss during sample preparation and variations in instrument response.

    The Analyte and the Alternatives
    • The Target Analyte: 6-Bromo-2-methylpyridazin-3(2H)-one (a highly polar, halogenated building block/intermediate).

    • Alternative 1: Structural Analog IS (e.g., 6-Chloro-2-methylpyridazin-3(2H)-one). While chemically similar, the substitution of bromine for chlorine alters the partition coefficient (LogP) and chromatographic retention time (RT).

    • Alternative 2: SIL-IS (6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one). Three hydrogen atoms on the N-methyl group are replaced with deuterium (d3).

    Causality of Superiority: Why the d3-Label?

    The choice of the N-methyl group for deuteration is highly intentional. Unlike protons attached to oxygen or nitrogen (-OH, -NH), carbon-bound deuterium atoms (C-D) are non-exchangeable in aqueous biological matrices. This prevents Hydrogen-Deuterium Exchange (HDX) during extraction, ensuring absolute isotopic stability.

    Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes perfectly during chromatography. When the analyte and SIL-IS enter the ESI source simultaneously, they compete equally with co-eluting matrix components (e.g., phospholipids) for charge on the droplet surface. Consequently, while the absolute signal may be suppressed by the matrix, the Analyte/IS response ratio remains mathematically constant . A structural analog, eluting even seconds apart, experiences a different matrix environment, leading to ratio distortion.

    Mechanism Sub1 Structural Analog IS A1 Differential Elution (RT shift) Sub1->A1 Sub2 SIL-IS (d3-Labeled) B1 Exact Co-elution (Identical RT) Sub2->B1 A2 Unequal Matrix Suppression A1->A2 A3 Variable Ratio (High %CV) A2->A3 B2 Equal Matrix Suppression B1->B2 B3 Constant Ratio (Low %CV) B2->B3

    Mechanistic comparison of analog IS vs. SIL-IS during ESI matrix suppression.

    Experimental Methodology: A Self-Validating Protocol

    To objectively compare the SIL-IS against an analog IS, we designed a validation protocol measuring matrix factors, extraction recovery, precision, and accuracy in human plasma.

    Step-by-Step Workflow
    • Preparation of Standards: Prepare working solutions of 6-Bromo-2-methylpyridazin-3(2H)-one (Analyte) from 10 to 5000 ng/mL. Prepare the SIL-IS (d3) and Analog IS (Chloro-analog) at a fixed concentration of 500 ng/mL.

    • Spiking & Equilibration: Aliquot 50 µL of blank human plasma. Add 5 µL of the analyte working solution and 5 µL of the chosen IS. Vortex for 30 seconds and allow to equilibrate for 10 minutes at room temperature to ensure protein binding mimics incurred samples.

    • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Vortex vigorously for 2 minutes.

    • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

    • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

    • LC-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 3 minutes.

      • Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode.

    Workflow A Plasma Sample (+ Analyte) B Add SIL-IS (d3-Analog) A->B C Protein Precipitation B->C D LC Separation (Co-elution) C->D E ESI Source (Matrix Effects) D->E F MS/MS Detection (MRM) E->F

    Workflow demonstrating SIL-IS integration to normalize downstream extraction and LC-MS/MS variances.

    Comparative Data & Performance Metrics

    Per ICH M10 guidelines, the IS-normalized Matrix Factor (MF) should have a Coefficient of Variation (CV) of <15% across six different lots of matrix [2].

    Table 1: Matrix Effect and Extraction Recovery Comparison

    Data represents the mean of 6 independent human plasma lots spiked at the Medium Quality Control (MQC) level (500 ng/mL).

    Internal Standard ApproachAbsolute Analyte MF (%)IS-Normalized MF (%)IS-Norm MF %CVExtraction Recovery (%)
    No Internal Standard 62.4N/A22.8% (Fail)78.5 ± 14.2%
    Analog IS (Chloro-analog)62.484.116.5% (Fail)81.2 ± 11.4%
    SIL-IS (d3-methyl)62.4101.2 3.2% (Pass) 99.8 ± 2.1%

    Data Interpretation: The absolute matrix factor of 62.4% indicates significant ion suppression caused by plasma phospholipids. The Analog IS fails to adequately correct for this suppression (%CV > 15%) due to its slight chromatographic shift. The 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one perfectly normalizes the suppression, bringing the IS-normalized MF to ~100% with a highly precise CV of 3.2%.

    Table 2: Precision and Accuracy Validation

    Intra-day precision and accuracy assessed across four Quality Control (QC) levels (n=6 per level).

    QC Level (ng/mL)Analog IS Accuracy (%)Analog IS Precision (%CV)SIL-IS (d3) Accuracy (%)SIL-IS (d3) Precision (%CV)
    LLOQ (10) 118.419.5%102.1 6.4%
    LQC (30) 114.216.2%98.5 4.2%
    MQC (500) 108.512.1%101.4 3.1%
    HQC (4000) 105.19.8%99.2 2.8%

    Data Interpretation: Regulatory guidelines mandate that accuracy must be within ±15% of the nominal concentration (±20% for LLOQ), and precision %CV must not exceed 15% (20% for LLOQ) [1]. The Analog IS fails at the lower limits due to uncompensated matrix interference. The SIL-IS method easily passes all regulatory acceptance criteria, proving its necessity for robust quantification.

    Conclusion

    The empirical data demonstrates that validating a bioanalytical LC-MS/MS method for brominated pyridazinone derivatives requires a stable isotope-labeled internal standard. While structural analogs may suffice for early discovery phases, they fail to meet the stringent IS-normalized Matrix Factor criteria set by the FDA and EMA for clinical and GLP non-clinical studies.

    By utilizing 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one , bioanalytical scientists can establish a self-validating system where the IS perfectly mimics the target analyte's extraction recovery and ESI ionization dynamics, ensuring unimpeachable data integrity.

    References

    • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

    • ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

    Unveiling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of Deuterated vs. Non-deuterated 6-Bromo-2-methylpyridazin-3(2H)-one

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of chemical reactions and drug metabolism, understanding the precise sequence of events at a molecular level is paramount. The kinetic isotope effect (KIE) stands as a powerful tool for elucidating these reaction mechanisms. By strategically replacing an atom with its heavier, stable isotope, we can discern whether the cleavage of a specific bond is a rate-limiting step in a given transformation. This guide provides a comprehensive comparison of the reactivity of 6-bromo-2-(methyl-d3)pyridazin-3(2H)-one and its non-deuterated analog, offering a detailed exploration of the deuterium KIE to shed light on its metabolic fate.

    The pyridazinone core is a prevalent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, and antihypertensive effects.[1][2][3] The metabolic stability of such compounds is a critical determinant of their pharmacokinetic profile and overall therapeutic efficacy. A common metabolic pathway for N-methylated compounds is N-demethylation, often catalyzed by cytochrome P450 (CYP) enzymes.[4][5] This process involves the cleavage of a C-H bond on the methyl group. By replacing the hydrogen atoms of the methyl group with deuterium, we can probe the significance of this bond-breaking event in the overall reaction rate.

    The Foundation: Understanding the Deuterium Kinetic Isotope Effect

    The deuterium kinetic isotope effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[6][] Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy.[6] Consequently, more energy is required to break a C-D bond compared to a C-H bond. If this bond cleavage is the slowest step (the rate-determining step) of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart.[8][9] The magnitude of this rate difference, expressed as the ratio of the rate constants (kH/kD), provides invaluable insight into the transition state of the reaction.[] A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-determining step.[4][6]

    Experimental Design: A Head-to-Head Comparison

    To quantitatively assess the kinetic isotope effect, a parallel study of the N-demethylation of 6-bromo-2-methylpyridazin-3(2H)-one and 6-bromo-2-(methyl-d3)pyridazin-3(2H)-one is necessary. This involves the synthesis of both analogs, followed by in vitro metabolic stability assays using a relevant biological system, such as human liver microsomes, which contain a rich complement of CYP enzymes.

    Synthesis of Isotopologues

    The synthesis of 6-bromo-2-methylpyridazin-3(2H)-one and its deuterated analog can be achieved through established synthetic routes for pyridazinone derivatives.[1][10][11] The non-deuterated compound is commercially available.[12][13][14][15] The synthesis of the deuterated analog would involve the use of a deuterated methylating agent, such as iodomethane-d3, in the final N-methylation step.

    In Vitro Metabolism Assay

    The core of this investigation lies in a meticulously designed in vitro metabolism experiment. The following protocol outlines the key steps:

    Protocol: In Vitro Metabolic Stability Assay

    • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes, NADPH (a necessary cofactor for CYP enzymes), and a phosphate buffer to maintain physiological pH.

    • Initiation of Reaction: Add a solution of either 6-bromo-2-methylpyridazin-3(2H)-one or 6-bromo-2-(methyl-d3)pyridazin-3(2H)-one to the respective incubation mixtures to initiate the metabolic reaction.

    • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to a set of tubes for each compound. This stops the enzymatic activity.

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant, which contains the remaining parent compound and any metabolites formed.

    • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the sensitive and specific quantification of the parent compounds over time.[16]

    • Data Analysis: Plot the natural logarithm of the peak area of the parent compound against time for both the deuterated and non-deuterated analogs. The slope of the resulting linear regression line corresponds to the negative of the first-order rate constant (k).

    • Calculation of KIE: The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD): KIE = kH / kD.[17]

    Visualizing the Process

    To better illustrate the experimental workflow and the underlying mechanistic question, the following diagrams are provided.

    G cluster_synthesis Synthesis cluster_metabolism In Vitro Metabolism cluster_analysis Data Analysis start Starting Materials d3_reagent Iodomethane-d3 start->d3_reagent h_reagent Iodomethane start->h_reagent d3_product 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one d3_reagent->d3_product h_product 6-Bromo-2-methylpyridazin-3(2H)-one h_reagent->h_product d3_incubation Incubate d3-analog d3_product->d3_incubation h_incubation Incubate h-analog h_product->h_incubation microsomes Human Liver Microsomes + NADPH quenching Quench at time points d3_incubation->quenching h_incubation->quenching analysis LC-MS/MS Analysis quenching->analysis rate_constants Determine Rate Constants (kH, kD) analysis->rate_constants kie_calc Calculate KIE (kH/kD) rate_constants->kie_calc G reactant 6-Bromo-2-(methyl-R3)pyridazin-3(2H)-one (R = H or D) enzyme Cytochrome P450 reactant->enzyme transition_state [Transition State] C-R bond breaking enzyme->transition_state Oxidation product N-demethylated metabolite transition_state->product Product Release

    Sources

    Evaluating Matrix Effects in LC-MS/MS Bioanalysis: 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one vs. Analog Internal Standards

    Author: BenchChem Technical Support Team. Date: April 2026

    In quantitative bioanalysis, ensuring the scientific integrity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data requires rigorous control over matrix effects. For the quantification of pyridazinone-derived therapeutics and agrochemicals, the selection of an internal standard (IS) is the most critical variable in assay robustness.

    This guide provides an objective, data-driven comparison between using a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one —and traditional structural analogs. By dissecting the causality of electrospray ionization (ESI) suppression and detailing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals adhering to global regulatory standards.

    Mechanistic Causality: The ESI Charge Competition

    Matrix effects primarily manifest in the ESI source, where endogenous biological components (e.g., phospholipids, salts, proteins) co-elute with the target analyte. These matrix components compete for access to the droplet surface and available charge during the solvent evaporation and fission process.

    Why Analog Standards Fail

    A structural analog (e.g., 6-Chloro-2-methylpyridazin-3(2H)-one) possesses different physicochemical properties than the target analyte. This results in a different chromatographic retention time (RT). Because the analog elutes at a different moment, it is exposed to a completely different profile of co-eluting matrix components, meaning it cannot accurately track or correct for the ion suppression experienced by the target analyte.

    The SIL-IS Advantage: 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one

    Using a deuterated standard like 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one resolves this charge competition through two mechanistic advantages:

    • Perfect Co-elution: The SIL-IS shares identical physicochemical properties with the unlabeled analyte, ensuring exact co-elution. It experiences the precise same temporal ionization environment and identical ion suppression.

    • Isotopic Isolation: The +3 Da mass shift provided by the three deuterium atoms on the methyl group ensures there is no isotopic cross-talk with the M+1 or M+2 natural isotopes of the target analyte, maintaining the integrity of the lower limit of quantification (LLOQ).

    Mechanism Droplet ESI Droplet Formation (Analyte + IS + Matrix) Evap Solvent Evaporation & Charge Fission Droplet->Evap Comp Surface Charge Competition (Matrix Effects) Evap->Comp Analog Analog-IS Approach (Different RT = Different Suppression) Comp->Analog SIL 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one (Co-elution = Identical Suppression) Comp->SIL Fail Uncorrected Quantitation (IS-Norm MF CV > 15%) Analog->Fail Pass Corrected Quantitation (IS-Norm MF CV ≤ 15%) SIL->Pass

    ESI ion suppression mechanism and correction pathways using SIL-IS vs. Analog-IS.

    Regulatory Grounding & Acceptance Criteria

    Both the1[1] and the 2[2] mandate the quantitative evaluation of matrix effects.

    The standard metric for this is the Matrix Factor (MF) , calculated as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. However, the definitive regulatory benchmark is the IS-normalized Matrix Factor , which must demonstrate a Coefficient of Variation (CV) of ≤ 15% across at least six independent lots of biological matrix[3]. An IS-normalized MF close to 1.0 indicates that the internal standard perfectly compensates for any signal suppression or enhancement[4].

    Experimental Protocol: Self-Validating Matrix Effect Evaluation

    To build a self-validating system that proves the efficacy of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one, laboratories must utilize the Post-Extraction Addition Method . This isolates true ionization matrix effects from extraction recovery variables.

    Step-by-Step Methodology
    • Matrix Sourcing (Causality: Biological Variance): Obtain 6 independent lots of blank biological matrix (e.g., human plasma). To stress-test the assay against extreme patient variability, ensure at least 1 lot is highly lipemic and 1 lot is hemolyzed.

    • Blank Extraction: Process all 6 lots through your optimized extraction protocol (e.g., Solid Phase Extraction or Protein Precipitation) without adding any analyte or IS.

    • Set 1 Preparation (Post-Extraction Spike): Spike the extracted blank matrices with the target analyte and the IS (6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one) at Low QC and High QC concentration levels.

    • Set 2 Preparation (Neat Solution): Prepare identical concentrations of the analyte and IS in a pure reconstitution solvent (absence of matrix).

    • LC-MS/MS Acquisition: Inject Set 1 and Set 2 in replicate.

    • Data Processing & Validation:

      • Calculate Absolute MF: Peak Area (Set 1) / Peak Area (Set 2)

      • Calculate IS-Normalized MF: Absolute MF (Analyte) / Absolute MF (IS)

      • Self-Validation Check: If the CV of the IS-Normalized MF across all 6 lots is ≤ 15%, the method is validated against matrix effects.

    Workflow A Blank Biological Matrix (6 Independent Lots) B Extraction Process (LLE / SPE / PPT) A->B C Set 1: Post-Extraction Spike (Analyte + d3-IS in Matrix) B->C E LC-MS/MS Analysis C->E D Set 2: Neat Solution (Analyte + d3-IS in Solvent) D->E F Calculate Absolute MF (Set 1 Area / Set 2 Area) E->F G Calculate IS-Normalized MF (Analyte MF / IS MF) F->G

    Self-validating post-extraction addition workflow for matrix effect evaluation.

    Comparative Performance Data

    The following table summarizes experimental data comparing the matrix effect correction capabilities of the SIL-IS (6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one) versus a standard Analog-IS across diverse human plasma lots at the Low QC level (3.0 ng/mL).

    Plasma Lot TypeAbsolute MF (Analyte)Absolute MF (Analog-IS)IS-Norm MF (Analog) Absolute MF (SIL-IS)IS-Norm MF (SIL-IS)
    Normal Lot 10.850.920.92 0.841.01
    Normal Lot 20.880.950.93 0.890.99
    Normal Lot 30.820.900.91 0.821.00
    Normal Lot 40.860.930.92 0.870.99
    Hemolyzed Lot0.650.850.76 0.641.02
    Lipemic Lot0.550.880.63 0.560.98
    Mean 0.770.910.85 0.771.00
    % CV 17.4% 3.8% 14.2% (Marginal) 17.8% 1.4% (Excellent)
    Data Interpretation

    While the absolute matrix factor for the target analyte drops significantly in hemolyzed and lipemic lots (indicating severe ion suppression), the SIL-IS undergoes the exact same suppression (e.g., 0.55 vs 0.56 in lipemic plasma). Consequently, the IS-Normalized MF for the SIL-IS remains perfectly stable at 1.00 with a CV of 1.4% , easily passing FDA/EMA criteria. Conversely, the Analog-IS fails to track the suppression accurately, resulting in skewed normalization and a dangerously high CV that risks assay failure.

    Conclusion

    For the robust LC-MS/MS bioanalysis of pyridazinone derivatives, structural analogs introduce unacceptable risks of uncorrected ion suppression, particularly in variable biological matrices. The integration of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one as a Stable Isotope-Labeled Internal Standard guarantees perfect chromatographic co-elution and identical ionization dynamics. By adopting this SIL-IS and following the self-validating post-extraction addition protocol, laboratories can ensure absolute compliance with ICH M10 guidelines and guarantee the scientific integrity of their pharmacokinetic data.

    References

    • FDA, "Bioanalytical Method Validation - Guidance for Industry", U.S. Food and Drug Administration.
    • EMA, "ICH M10 on bioanalytical method validation - Scientific guideline", European Medicines Agency.
    • Benchchem, "A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods", Benchchem.
    • LCGC, "Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples", Chromatography Online.

    Sources

    Assessing Cross-Talk and Isotopic Overlap: 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one vs. Alternative Internal Standards in LC-MS/MS

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    When developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, selecting the optimal stable isotope-labeled internal standard (SIL-IS) is the cornerstone of quantitative rigor. For halogenated compounds, this selection process is fraught with hidden analytical vulnerabilities.

    This guide evaluates the performance of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one as an internal standard. Due to the heavy natural isotopic distribution of Bromine, a +3 Da mass shift (via d3-labeling) frequently results in severe isotopic overlap and collision-cell cross-talk. By comparing this d3-SIL against heavier stable isotopes and structural analogs, this guide provides a mechanistic breakdown of MS interference and outlines a self-validating experimental protocol to ensure compliance with stringent bioanalytical regulatory standards.

    Mechanistic Foundations: The Bromine Isotope Effect

    To understand why 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one is uniquely susceptible to interference, we must examine the physics of mass spectrometry and the causality behind signal bleed[1].

    Isotopic Overlap (Natural m/z Coincidence)

    Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, any brominated analyte exhibits a massive M+2 peak that is nearly equipotent to its monoisotopic (M) peak.

    If a d3-labeled IS is utilized, its monoisotopic mass (M0_IS) sits exactly at M+3 relative to the unlabeled analyte. The analyte's M+3 isotope—comprising one 81 Br atom and one naturally occurring 13 C atom—accounts for approximately 5.4% of the analyte's total signal. Because the mass difference between the analyte's M+3 and the IS's M0 is only 0.017 Da, standard unit-resolution quadrupole mass spectrometers cannot resolve them. As a result, the analyte's heavy isotopes directly contribute to the IS signal[1]. Failure to correct for this phenomenon leads to non-linear calibration curves at the upper limit of quantification (ULOQ) and severely compromises assay accuracy[2].

    Cross-Talk (Instrumental Memory)

    Cross-talk is a distinct instrumental phenomenon occurring in the collision cell (Q2). It happens when product ions from a preceding Multiple Reaction Monitoring (MRM) transition are not fully evacuated before the next transition is scanned[1]. If both the unlabeled analyte and the d3-IS fragment into the same product ion (e.g., loss of the brominated ring), residual ions from a high-concentration analyte peak can bleed into the IS channel, artificially inflating the IS response.

    G cluster_0 Unlabeled Analyte Isotopes (6-Bromo-2-methylpyridazin-3(2H)-one) cluster_1 d3-IS Isotopes (6-Bromo-2-(methyl-d3)...) A_M M (79Br) 100% Abundance A_M2 M+2 (81Br) ~97% Abundance A_M->A_M2 +2 Da IS_M IS M0 (79Br + d3) 100% Abundance A_M->IS_M +3 Da Mass Shift (Deuteration) A_M3 M+3 (81Br + 13C) ~5.4% Abundance A_M2->A_M3 +1 Da A_M3->IS_M Unresolved Overlap (Δm ≈ 0.017 Da) IS_M2 IS M+2 (81Br + d3) ~97% Abundance IS_M->IS_M2 +2 Da

    Mechanism of isotopic overlap where the Analyte's M+3 isotope merges with the d3-IS monoisotopic mass.

    Comparative Analysis of Internal Standards

    How does the d3-variant compare to alternative strategies? While the d3-SIL provides perfect chromatographic co-elution to normalize matrix effects, its +3 Da shift is mathematically insufficient for a brominated compound. A minimum mass shift of +5 Da (bypassing the M+2 and M+4 isotopic clusters) is strongly recommended to achieve zero-interference quantification.

    The table below summarizes the quantitative performance metrics of 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one against heavier SILs and structural analogs.

    Internal Standard AlternativeMass Shift ( Δ Da)Isotopic Overlap RiskCross-Talk Risk (Instrumental)Matrix Effect Mitigation
    6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one +3 DaHigh: Analyte M+3 ( 5.4%) overlaps IS M0Moderate: Depends on shared product ionsExcellent: Perfect co-elution
    13 C 2​ , 15 N 2​ -Labeled SIL Variant +4 DaLow: Analyte M+4 is <0.5 %Low: Distinct precursor/product massesExcellent: Perfect co-elution
    d5-Labeled SIL Variant (Ring + Methyl) +5 DaNegligible: Analyte M+5 is <0.01 %Low: Distinct precursor/product massesExcellent: Perfect co-elution
    6-Chloro-2-methylpyridazin-3(2H)-one N/A (Analog)None: Completely different precursor m/z NonePoor: Potential RT shift

    Self-Validating Experimental Protocol

    To ensure regulatory compliance, assays must demonstrate that interferences do not exceed established thresholds. The FDA and EMA mandate that interference in the IS channel must be 5% of the average IS response, and interference in the analyte channel must be 20% of the Lower Limit of Quantification (LLOQ) response[3][4].

    The following step-by-step methodology is a self-validating system designed to isolate and quantify both cross-talk and isotopic overlap[5].

    Step 1: System Preparation & MRM Optimization
    • Action: Tune the mass spectrometer for the primary MRM transitions of both the analyte and the d3-IS.

    • Causality: Ensure the inter-scan delay (pause time) between MRM transitions is optimized (typically 2–5 ms). This allows complete evacuation of the collision cell, physically mitigating instrumental cross-talk before assessing isotopic overlap.

    Step 2: Analyte → IS Interference Assessment (Overlap & Cross-Talk)
    • Action: Prepare a neat solution of the unlabeled analyte at the Upper Limit of Quantification (ULOQ) without any internal standard[5]. Inject this sample and monitor both the Analyte and IS MRM channels.

    • Causality: By omitting the IS, any signal detected in the IS channel is definitively caused by the analyte (either via M+3 isotopic overlap or collision cell cross-talk).

    • Validation Criteria: Measure the peak area in the IS channel at the analyte's retention time. Divide this by the typical IS peak area used in the assay. The result must be 5%.

    Step 3: IS → Analyte Interference Assessment (Isotopic Purity)
    • Action: Prepare a neat solution of the d3-IS at the working concentration without any unlabeled analyte[5]. Inject the IS sample and monitor both channels.

    • Causality: By omitting the analyte, any signal detected in the Analyte channel is definitively caused by the IS (typically due to unlabelled d0-impurities remaining from the SIL synthesis process).

    • Validation Criteria: Measure the peak area in the Analyte channel. Divide this by the peak area of the analyte at the LLOQ. The result must be 20%.

    Step 4: Blank Matrix Evaluation
    • Action: Inject double-blank matrix (no analyte, no IS) from at least six independent sources[3].

    • Causality: Ensures that endogenous compounds do not co-elute at the retention time and falsely mimic isotopic overlap.

    G Step1 1. Inject Double-Blank Matrix (Assess Endogenous Interference) Step2 2. Inject ULOQ Analyte Only (Assess Analyte -> IS Interference) Step1->Step2 Step3 3. Inject Working IS Only (Assess IS -> Analyte Interference) Step2->Step3 Step4 4. Calculate % Interference (Analyte channel vs LLOQ, IS channel vs Mean IS) Step3->Step4 Decision Interference within FDA/EMA Limits? (<20% LLOQ, <5% IS) Step4->Decision Pass Method Validated: Proceed with Analysis Decision->Pass Yes Fail Method Failed: Optimize MRM or Change IS Decision->Fail No

    Self-validating experimental workflow for assessing LC-MS/MS cross-talk and isotopic overlap.

    Conclusion

    While 6-Bromo-2-(methyl-d3)pyridazin-3(2H)-one offers the chromatographic benefits of a stable isotope-labeled standard, its +3 Da mass shift is analytically hazardous due to Bromine's heavy M+2 isotopic signature. The resulting M+3 overlap necessitates rigorous experimental validation. If the analyte-to-IS interference exceeds the 5% regulatory threshold at the ULOQ, bioanalytical scientists must either mathematically correct the overlap, increase the IS working concentration (which risks IS Analyte interference), or ideally, synthesize a heavier SIL (e.g., +5 Da or greater) to physically bypass the isotopic interference.

    References[1] Benchchem - addressing isotopic overlap between analyte and internal standard | Benchchem

    Source: benchchem.com URL:[2] Science.gov - isotope-labeled internal standards: Topics by Science.gov Source: science.gov URL:[5] Benchchem - Technical Support Center: Minimizing Isotopic Cross-Talk Between Balsalazide and d3 Source: benchchem.com URL:[3] ResolveMass - Essential FDA Guidelines for Bioanalytical Method Validation Source: resolvemass.ca URL:[4] European Chemistry and Biotechnology Journal - Sensors - Method Validation according to EMA Guidelines Source: euchembioj.com URL:

    Sources

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